tert-Butyl indolin-5-ylcarbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(2,3-dihydro-1H-indol-5-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-10-4-5-11-9(8-10)6-7-14-11/h4-5,8,14H,6-7H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCEAUMPCFBPXKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=C1)NCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80700596 | |
| Record name | tert-Butyl 2,3-dihydro-1H-indol-5-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80700596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885270-06-4 | |
| Record name | 1,1-Dimethylethyl N-(2,3-dihydro-1H-indol-5-yl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885270-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 2,3-dihydro-1H-indol-5-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80700596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to tert-Butyl indolin-5-ylcarbamate: A Key Intermediate in Modern Drug Discovery
This guide provides a comprehensive overview of tert-butyl indolin-5-ylcarbamate, a critical building block in contemporary medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, synthesis, and applications, supported by practical, field-tested protocols and insights.
Introduction: The Strategic Importance of the Indoline Scaffold
The indoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for pendant functional groups to interact with biological targets. The introduction of a protected amine at the 5-position, as seen in tert-butyl indolin-5-ylcarbamate, offers a versatile handle for synthetic elaboration, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
The tert-butyloxycarbonyl (Boc) protecting group on the 5-amino substituent is of particular strategic importance. Its stability under a wide range of reaction conditions, coupled with the relatively mild methods for its removal, allows for selective manipulation of other functional groups within a synthetic sequence. This makes tert-butyl indolin-5-ylcarbamate a highly sought-after intermediate for the synthesis of complex molecules, particularly in the development of kinase inhibitors and other targeted therapies.
Physicochemical Properties and Identification
The accurate identification and characterization of starting materials are fundamental to reproducible and successful synthesis. The key properties of tert-butyl indolin-5-ylcarbamate are summarized below.
| Property | Value | Source |
| CAS Number | 885270-06-4 | [1] |
| Molecular Formula | C₁₃H₁₈N₂O₂ | [1] |
| Molecular Weight | 234.29 g/mol | [1] |
| IUPAC Name | tert-butyl N-(2,3-dihydro-1H-indol-5-yl)carbamate | [1] |
| Synonyms | (2,3-DIHYDRO-1H-INDOL-5-YL)-CARBAMIC ACID TERT-BUTYL ESTER, tert-butyl N-indolin-5-ylcarbamate | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in methanol, dichloromethane, ethyl acetate |
Synthesis of tert-Butyl indolin-5-ylcarbamate
A common synthetic route to tert-butyl indolin-5-ylcarbamate involves the protection of the commercially available 5-nitroindoline, followed by reduction of the nitro group. This pathway is efficient and scalable.
Caption: Synthetic pathway for tert-butyl indolin-5-ylcarbamate.
A key consideration in this synthesis is the choice of reducing agent for the nitro group. Catalytic hydrogenation with palladium on carbon is a clean and effective method. Alternatively, metal-acid systems like iron in the presence of ammonium chloride can be employed, which are often more cost-effective for large-scale production.
Applications in Drug Discovery and Development
The utility of tert-butyl indolin-5-ylcarbamate lies in its role as a versatile intermediate for the synthesis of a wide array of pharmaceutical candidates. The Boc-protected amine serves as a latent nucleophile, which, after deprotection, can be readily functionalized through various reactions such as acylation, alkylation, and sulfonylation.
One notable application is in the synthesis of dual 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) inhibitors, which have shown promise as anti-inflammatory agents.[2] The indoline core serves as a scaffold to which pharmacophoric elements are attached, often through modification at the 5-amino position.
Below is a representative workflow illustrating the use of tert-butyl indolin-5-ylcarbamate in the synthesis of a hypothetical drug candidate.
Caption: General workflow for drug candidate synthesis.
Experimental Protocol: Boc Deprotection of tert-Butyl indolin-5-ylcarbamate
The removal of the Boc group is a crucial step to unmask the 5-amino functionality for subsequent reactions. Acid-mediated deprotection is the most common and reliable method.
Objective: To efficiently and cleanly remove the tert-butyloxycarbonyl (Boc) protecting group from tert-butyl indolin-5-ylcarbamate to yield 5-aminoindoline.
Materials:
-
tert-Butyl indolin-5-ylcarbamate (1.0 eq)
-
Trifluoroacetic acid (TFA) (10-20 eq) or 4M HCl in 1,4-dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add tert-butyl indolin-5-ylcarbamate. Dissolve the solid in dichloromethane (approximately 10 mL per gram of starting material).
-
Rationale: DCM is an excellent solvent for both the starting material and the resulting salt, and it is unreactive under the acidic conditions.
-
-
Acid Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add trifluoroacetic acid to the stirred solution.
-
Rationale: The reaction is exothermic, and cooling prevents potential side reactions. Slow addition ensures better control of the reaction temperature. The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of the stable tert-butyl cation, which is then trapped by the counter-ion or solvent, leading to the formation of isobutylene and carbon dioxide.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Rationale: TLC allows for the visualization of the consumption of the less polar starting material and the appearance of the more polar product (which may remain at the baseline).
-
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess acid and solvent.
-
Neutralization: Dissolve the residue in ethyl acetate or DCM and carefully add saturated aqueous sodium bicarbonate solution until gas evolution ceases and the pH of the aqueous layer is basic (pH > 8).
-
Rationale: This step neutralizes the excess acid and converts the ammonium salt of the product to the free amine, which is soluble in the organic layer.
-
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with the organic solvent.
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Rationale: The brine wash removes residual water and inorganic salts. Anhydrous sodium sulfate removes any remaining traces of water.
-
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to afford 5-aminoindoline, which can be used in the next step without further purification or purified by column chromatography if necessary.
Procurement of tert-Butyl indolin-5-ylcarbamate
This key intermediate is available from several reputable chemical suppliers. When sourcing, it is crucial to consider purity, availability, and scalability for larger-scale synthetic needs.
| Supplier | Website |
| BLD Pharm | [3] |
| AiFChem | [4] |
| ChemicalBook | [5] |
| PubChem | [Link][1] |
Note: This is not an exhaustive list, and availability may vary.
Conclusion
tert-Butyl indolin-5-ylcarbamate is a cornerstone building block in modern medicinal chemistry. Its robust nature, coupled with the strategic placement of a versatile Boc-protected amine on the privileged indoline scaffold, provides chemists with a reliable and adaptable tool for the synthesis of complex and novel drug candidates. A thorough understanding of its properties, synthesis, and reactivity is essential for any researcher working in the field of drug discovery and development.
References
-
Bhookya, S., Pochampally, J., Valeru, A., Sunitha, V., Balabadra, S., Manga, V., & Kudle, K. R. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Journal of the Iranian Chemical Society, 14(7), 1495–1506. [Link]
-
National Center for Biotechnology Information. (n.d.). tert-Butyl indolin-5-ylcarbamate. PubChem. Retrieved January 26, 2026, from [Link]
-
Di Micco, S., Terracciano, S., Cantone, V., St-Denis, C., Oger, C., Galano, J.-M., Durand, T., Bifulco, G., & Bruno, I. (2021). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry, 64(24), 18013–18037. [Link]
Sources
- 1. tert-Butyl indolin-5-ylcarbamate | C13H18N2O2 | CID 53432600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 885270-06-4|tert-Butyl indolin-5-ylcarbamate|BLD Pharm [bldpharm.com]
- 4. 885270-06-4 | tert-Butyl indolin-5-ylcarbamate - AiFChem [aifchem.com]
- 5. Tert-butyl indolin-5-yl-carbamate | 885270-06-4 [amp.chemicalbook.com]
solubility and stability of tert-Butyl indolin-5-ylcarbamate
An In-depth Technical Guide to the Solubility and Stability of tert-Butyl indolin-5-ylcarbamate
Introduction
tert-Butyl indolin-5-ylcarbamate (CAS No. 885270-06-4) is a pivotal intermediate in contemporary medicinal chemistry and drug discovery.[1] Its unique structure, featuring a bicyclic indoline core and a tert-butoxycarbonyl (Boc) protecting group, makes it a versatile building block for synthesizing a range of complex molecules. The indoline moiety is a privileged scaffold found in numerous biologically active compounds, while the Boc group offers a reliable method for protecting the amine functionality, allowing for selective chemical transformations at other positions of the molecule.
Understanding the physicochemical properties of this intermediate is not merely an academic exercise; it is a critical prerequisite for successful process development, formulation, and manufacturing. Solubility dictates the choice of reaction solvents, purification methods, and ultimately, the efficiency of a synthetic route.[2] Stability determines the compound's shelf-life, required storage conditions, and potential degradation pathways, which are paramount for ensuring the purity and safety of downstream products.[3]
This technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive analysis of the . It moves beyond a simple recitation of data to explain the underlying chemical principles and provides detailed, field-proven protocols for researchers to validate these critical parameters in their own laboratories.
Physicochemical Properties: The Molecular Blueprint
A molecule's identity and behavior are encoded in its fundamental properties. For tert-Butyl indolin-5-ylcarbamate, these characteristics provide the first clues to its solubility and stability profile.
| Property | Value | Source |
| IUPAC Name | tert-butyl N-(2,3-dihydro-1H-indol-5-yl)carbamate | [1] |
| CAS Number | 885270-06-4 | [1] |
| Molecular Formula | C₁₃H₁₈N₂O₂ | [1] |
| Molecular Weight | 234.29 g/mol | [1] |
| Appearance | Off-white solid (Typical) | [4] |
| Melting Point | 105 - 109 °C (for tert-Butyl carbamate) | [4] |
| XLogP3 | 2.8 | [1] |
The molecule's structure combines a polar carbamate and a secondary amine within the indoline ring with a non-polar tert-butyl group and the aromatic system. The positive XLogP3 value of 2.8 suggests a greater preference for lipophilic environments over aqueous ones, predicting good solubility in many organic solvents.[1] The presence of hydrogen bond donors (N-H) and acceptors (C=O, N) indicates that polar organic solvents capable of hydrogen bonding will be effective.[1]
Solubility Profile: A Guide for the Synthetic Chemist
Selecting the appropriate solvent is crucial for everything from reaction setup to chromatographic purification.[2] While extensive quantitative solubility data for tert-Butyl indolin-5-ylcarbamate is not widely published, its structural features and the behavior of similar compounds allow us to build a reliable qualitative profile. The hydrophobic nature of the tert-butyl group generally enhances solubility in organic solvents.[5]
Qualitative Solubility Assessment
| Solvent Class | Predicted Solubility | Rationale |
| Halogenated Solvents | High | Dichloromethane (DCM), Chloroform |
| Ethers | Moderate to High | Tetrahydrofuran (THF), Diethyl Ether |
| Esters | Moderate to High | Ethyl Acetate (EtOAc) |
| Polar Aprotic Solvents | High | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) |
| Alcohols | Moderate | Methanol, Ethanol |
| Non-polar Solvents | Low | Hexanes, Heptane |
| Water | Very Low | The molecule is predominantly non-polar. |
Experimental Protocol: Thermodynamic Solubility Determination
To move beyond qualitative estimates, a robust experimental determination of solubility is essential. The gold standard is the shake-flask method, which measures the equilibrium solubility of a compound in a given solvent at a specific temperature.
Causality Behind Experimental Choices:
-
Equilibration Time: A 24-48 hour period is chosen to ensure the system reaches thermodynamic equilibrium, avoiding the misleading results of supersaturation that can occur with shorter incubation times.
-
Temperature Control: Isothermal conditions are critical as solubility is highly temperature-dependent.
-
Quantification Method: High-Performance Liquid Chromatography (HPLC) is the preferred method due to its specificity, sensitivity, and ability to separate the parent compound from any potential degradants.[6]
Step-by-Step Methodology:
-
Preparation: Add an excess amount of tert-Butyl indolin-5-ylcarbamate to a series of vials, each containing a known volume of the selected solvent (e.g., 1 mL). The excess solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C). Agitate for 24-48 hours.
-
Sample Preparation: After equilibration, allow the vials to stand undisturbed for at least 2 hours for the excess solid to settle.
-
Filtration: Carefully withdraw a sample from the supernatant using a syringe and filter it through a 0.22 µm syringe filter (e.g., PTFE for organic solvents) to remove all undissolved solids. This step is critical to prevent artificially high readings.
-
Dilution: Accurately dilute the filtered supernatant with a suitable mobile phase to bring the concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted sample by a validated HPLC method to determine the concentration.
-
Calculation: Calculate the solubility in mg/mL or mM using the measured concentration and the dilution factor.
Sources
- 1. tert-Butyl indolin-5-ylcarbamate | C13H18N2O2 | CID 53432600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. physchemres.org [physchemres.org]
- 3. Stability Studies for pharmaceutical drug products - CARBOGEN AMCIS [carbogen-amcis.com]
- 4. fishersci.com [fishersci.com]
- 5. mdpi.com [mdpi.com]
- 6. nbinno.com [nbinno.com]
The Strategic Application of tert-Butyl indolin-5-ylcarbamate in the Synthesis of Novel Antimicrobial Agents: A Technical Guide
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance necessitates a paradigm shift in the discovery and development of new therapeutic agents. Pathogens are increasingly evading the effects of conventional antibiotics, creating an urgent demand for innovative chemical scaffolds that can be elaborated into potent drugs with novel mechanisms of action.[1] The indole and its reduced form, indoline, have emerged as privileged structures in medicinal chemistry.[2] Their inherent biological activity and synthetic tractability make them ideal starting points for the generation of diverse compound libraries. This guide focuses on a key intermediate, tert-butyl indolin-5-ylcarbamate , and its strategic use as a versatile building block for the synthesis of next-generation antimicrobial agents. We will explore the chemical rationale behind its use, provide detailed synthetic pathways, and discuss the structure-activity relationships (SAR) that govern the antimicrobial efficacy of its derivatives.
Core Compound Analysis: tert-Butyl indolin-5-ylcarbamate
tert-Butyl indolin-5-ylcarbamate is a protected form of 5-aminoindoline. The tert-butyloxycarbonyl (Boc) protecting group offers a crucial synthetic advantage: it masks the nucleophilicity of the aniline nitrogen, preventing unwanted side reactions while allowing for selective modification at other positions of the indoline ring. Subsequently, the Boc group can be cleanly removed under acidic conditions to liberate the free amine, which then serves as a handle for a wide array of chemical transformations.[3][4]
Physicochemical Properties
A thorough understanding of the starting material's properties is fundamental to its effective application.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈N₂O₂ | [1] |
| Molecular Weight | 234.29 g/mol | [1] |
| IUPAC Name | tert-butyl N-(2,3-dihydro-1H-indol-5-yl)carbamate | [1] |
| CAS Number | 885270-06-4 | [1] |
| XLogP3 | 2.8 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
Synthetic Strategy: From Core Intermediate to Bioactive Compound
The overarching synthetic strategy involves a two-stage process: the synthesis of the core intermediate, tert-butyl indolin-5-ylcarbamate, followed by its deprotection and derivatization to yield potential antimicrobial agents.
Part 1: Synthesis of tert-Butyl indolin-5-ylcarbamate
While numerous commercial suppliers provide this starting material, understanding its synthesis is crucial for process development and optimization. The most common and efficient method involves the protection of commercially available 5-nitroindoline followed by reduction. A more direct approach, if starting from 5-aminoindoline, is a standard Boc protection reaction.
Protocol: Boc Protection of 5-Aminoindoline
-
Dissolution: Dissolve 5-aminoindoline (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents), to the solution.
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) in the same solvent to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure tert-butyl indolin-5-ylcarbamate.
Part 2: Deprotection and Derivatization
The key to unlocking the synthetic potential of tert-butyl indolin-5-ylcarbamate lies in the facile removal of the Boc group to furnish 5-aminoindoline. This is typically achieved under acidic conditions.
Protocol: Deprotection of tert-Butyl indolin-5-ylcarbamate
-
Dissolution: Dissolve tert-butyl indolin-5-ylcarbamate in a minimal amount of a suitable solvent like dichloromethane or ethyl acetate.
-
Acid Treatment: Add an excess of a strong acid. Trifluoroacetic acid (TFA) in DCM (1:1 v/v) or hydrochloric acid in an organic solvent (e.g., 4M HCl in dioxane) are commonly used.[4]
-
Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The resulting product, 5-aminoindoline, is often obtained as a salt (e.g., hydrochloride or trifluoroacetate) and can be used directly in the next step or neutralized with a base.
The liberated 5-aminoindoline is a versatile nucleophile, ready for derivatization. The following sections outline key classes of antimicrobial compounds that can be synthesized from this intermediate.
Workflow for Antimicrobial Agent Synthesis
Caption: Synthetic workflow from the core intermediate to antimicrobial agents.
Key Derivatization Pathways and Antimicrobial Potential
Amide Derivatives
The synthesis of amides from the 5-aminoindoline core is a robust and versatile strategy. Amide bonds can be readily formed by reacting the amine with acyl chlorides or with carboxylic acids in the presence of a coupling agent (e.g., EDCI, HOBt).[5][][7]
Rationale: The amide functionality is a common motif in many biologically active molecules. It can participate in hydrogen bonding interactions with biological targets, and the R-group of the acyl component can be widely varied to modulate the compound's physicochemical properties, such as lipophilicity and steric bulk, which are critical for antimicrobial activity.
Experimental Protocol: Synthesis of an Indolin-5-yl Amide
-
Reactant Preparation: To a solution of 5-aminoindoline (1 equivalent) and a suitable base (e.g., triethylamine, 1.5 equivalents) in anhydrous DCM, add the desired acyl chloride (1.1 equivalents) dropwise at 0 °C.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours.
-
Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer, concentrate, and purify the crude product by chromatography or recrystallization.
Sulfonamide Derivatives
Sulfonamides are a well-established class of antimicrobial agents.[8] The synthesis involves the reaction of 5-aminoindoline with a sulfonyl chloride.
Rationale: The sulfonamide group is a key pharmacophore that can mimic p-aminobenzoic acid (PABA), an essential metabolite for bacterial folate synthesis. By inhibiting the dihydropteroate synthase enzyme, sulfonamides disrupt a critical metabolic pathway in bacteria.[8] The aryl group of the sulfonyl chloride can be substituted to fine-tune the electronic and steric properties of the final compound.
Experimental Protocol: Synthesis of an Indolin-5-yl Sulfonamide
-
Reactant Preparation: Dissolve 5-aminoindoline (1 equivalent) in pyridine or a mixture of DCM and triethylamine.
-
Reagent Addition: Add the desired sulfonyl chloride (1.1 equivalents) portion-wise at 0 °C.
-
Reaction: Allow the reaction to proceed at room temperature for 6-18 hours.
-
Work-up and Purification: Quench the reaction with water and extract the product. Purify by standard methods.
Urea Derivatives
Urea derivatives have shown promise as antimicrobial agents.[9][10] They can be synthesized by reacting 5-aminoindoline with an isocyanate.
Rationale: The urea moiety can form multiple hydrogen bonds, enhancing binding to biological targets. The substituents on the urea nitrogen can be varied to explore different regions of the target's binding pocket and to optimize the compound's pharmacokinetic properties.
Experimental Protocol: Synthesis of an Indolin-5-yl Urea
-
Reactant Preparation: Dissolve 5-aminoindoline (1 equivalent) in an aprotic solvent like THF.
-
Reagent Addition: Add the desired isocyanate (1 equivalent) dropwise at room temperature.
-
Reaction: Stir the mixture for 2-8 hours. The product often precipitates from the reaction mixture.
-
Purification: Collect the solid by filtration and wash with a suitable solvent to obtain the pure urea derivative.
Structure-Activity Relationship (SAR) Insights
Based on existing literature for indole and indoline-based antimicrobials, several key SAR trends can be predicted for derivatives of tert-butyl indolin-5-ylcarbamate:
-
Lipophilicity: A balance of hydrophilic and lipophilic properties is crucial for cell penetration. Highly lipophilic substituents on the amide, sulfonamide, or urea moieties may enhance membrane permeability but can also lead to increased cytotoxicity.
-
Electronic Effects: The introduction of electron-withdrawing or electron-donating groups on appended aromatic rings can significantly influence the molecule's interaction with its target. For instance, halogen substitutions have been shown to be critical for the efficacy of some aminoguanidyl indole derivatives.[1]
-
Steric Factors: The size and shape of the substituents play a vital role in determining the binding affinity to the target protein. Bulky groups may either enhance or hinder activity depending on the topology of the binding site.
-
Hydrogen Bonding: The amide, sulfonamide, and urea linkers are excellent hydrogen bond donors and acceptors. The strategic placement of these groups is critical for target recognition and binding.
Antimicrobial Activity Data of Related Indole Derivatives
The following table summarizes the minimum inhibitory concentration (MIC) values for several classes of indole derivatives, providing a benchmark for the potential efficacy of compounds synthesized from tert-butyl indolin-5-ylcarbamate.
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Aminoguanidyl Indoles | S. aureus | 2-16 | [1] |
| K. pneumoniae | 2-16 | [1] | |
| Thiazolidinone-Indole Hybrids | S. aureus | 3.12-100 | [5] |
| E. coli | 6.25-200 | [5] | |
| Quinoxaline-based Indoles | S. aureus | 4-16 | [9] |
| B. subtilis | 8-32 | [9] |
Proposed Mechanism of Action
While the precise mechanism of action will be specific to the final derivatized compound, indole-based antimicrobials have been shown to exert their effects through various mechanisms, including:
-
Membrane Disruption: Some derivatives can compromise the integrity of the bacterial cell membrane, leading to the leakage of intracellular components and cell death.[9]
-
Enzyme Inhibition: As seen with sulfonamides, these compounds can act as competitive inhibitors of essential bacterial enzymes.
-
Inhibition of Biofilm Formation: Certain indole derivatives have been shown to interfere with quorum sensing and inhibit the formation of bacterial biofilms, which are a major contributor to antibiotic resistance.[11]
Conclusion and Future Directions
tert-Butyl indolin-5-ylcarbamate represents a strategically valuable and versatile starting material for the synthesis of novel antimicrobial agents. Its protected amine allows for controlled chemical modifications, while the subsequent deprotection provides a key functional handle for introducing a wide range of pharmacophoric groups. The derivatization pathways to amides, sulfonamides, and ureas are well-established and offer a high degree of chemical diversity. Future research should focus on the systematic exploration of the chemical space around the 5-aminoindoline scaffold, guided by SAR principles and computational modeling, to develop potent and selective antimicrobial agents that can combat the growing threat of drug-resistant pathogens.
References
-
Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties. (n.d.). National Institutes of Health. [Link]
-
3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation. (n.d.). National Institutes of Health. [Link]
-
Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. (n.d.). National Institutes of Health. [Link]
-
tert-Butyl indolin-5-ylcarbamate | C13H18N2O2. (n.d.). PubChem. [Link]
-
Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (n.d.). National Institutes of Health. [Link]
-
New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. (n.d.). National Institutes of Health. [Link]
-
Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). National Institutes of Health. [Link]
-
Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. (2016). ACG Publications. [Link]
-
Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. (n.d.). National Institutes of Health. [Link]
-
Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. (2022). ASM Journals. [Link]
-
Sulfonamides - 5 Minute Antimicrobials. (2022). YouTube. [Link]
-
Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c - IRIS. (n.d.). [Link]
Sources
- 1. tert-Butyl indolin-5-ylcarbamate | C13H18N2O2 | CID 53432600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amide synthesis by acylation [organic-chemistry.org]
- 7. iris.uniss.it [iris.uniss.it]
- 8. youtube.com [youtube.com]
- 9. New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
Methodological & Application
Application Notes and Protocols for the Utilization of tert-Butyl indolin-5-ylcarbamate in Synthetic Chemistry
Abstract
This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis and application of tert-Butyl indolin-5-ylcarbamate . This key synthetic intermediate, featuring a versatile indoline core and a strategically placed Boc-protected amine, is a valuable building block in medicinal chemistry. These application notes detail its synthesis via Boc-protection, subsequent functionalization at the indoline nitrogen, and protocols for the crucial deprotection step. The causality behind experimental choices is emphasized to provide a deeper understanding beyond procedural steps, ensuring robust and reproducible outcomes.
Introduction and Strategic Importance
The indoline scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active compounds. Its presence in molecules targeting a range of diseases underscores its importance.[1] The strategic introduction of functional groups onto this scaffold is paramount for modulating pharmacological properties. tert-Butyl indolin-5-ylcarbamate (also known as Boc-5-aminoindoline) serves as an exemplary starting material for this purpose. The tert-butyloxycarbonyl (Boc) group provides robust protection for the C5-amino group, which is stable under a variety of reaction conditions, including those required for modifying the N1 position of the indoline ring.[2] This allows for selective N-alkylation or N-acylation, followed by the straightforward removal of the Boc group to reveal the primary amine for further elaboration, such as amide bond formation or reductive amination.[3] This sequential functionalization is a cornerstone of library synthesis and lead optimization in drug discovery programs.
Physicochemical Properties and Safe Handling
A thorough understanding of the reagent's properties is fundamental to its successful and safe application.
| Property | Value | Source |
| IUPAC Name | tert-butyl N-(2,3-dihydro-1H-indol-5-yl)carbamate | [4] |
| CAS Number | 885270-06-4 | [4] |
| Molecular Formula | C₁₃H₁₈N₂O₂ | [4] |
| Molecular Weight | 234.29 g/mol | [4] |
| Appearance | Typically an off-white to pale yellow solid | Vendor Data |
| Storage | Store refrigerated (2-8°C), sealed in a dry environment | [5][6] |
Safety and Handling:
-
Personal Protective Equipment (PPE): Always handle tert-Butyl indolin-5-ylcarbamate in a well-ventilated fume hood while wearing appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[7]
-
Handling Precautions: Avoid inhalation of dust and direct contact with skin and eyes.[5] Wash hands thoroughly after handling.[7] Keep the compound away from sources of ignition.[7]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Synthesis Protocol: Boc Protection of 5-Aminoindoline
The most direct and common synthesis of the title compound is the protection of the commercially available 5-aminoindoline. The Boc group is an excellent choice due to its stability to nucleophiles and bases and its ease of removal under acidic conditions.[2]
Protocol 1: Synthesis of tert-Butyl indolin-5-ylcarbamate
Principle of the Method: This reaction proceeds via the nucleophilic attack of the exocyclic amino group of 5-aminoindoline on one of the carbonyl carbons of di-tert-butyl dicarbonate ((Boc)₂O). A base, such as triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP), is used to scavenge the acidic proton of the carbamic acid intermediate, driving the reaction to completion. Dichloromethane (DCM) is a common solvent for this transformation.[8]
Experimental Workflow: Boc Protection
Caption: Workflow for the synthesis of tert-Butyl indolin-5-ylcarbamate.
Materials and Equipment:
-
5-Aminoindoline
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or 4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Deionized Water, Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for chromatography)
-
Ethyl Acetate, Hexanes (for chromatography)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator, column chromatography setup
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 5-aminoindoline (1.0 eq) in anhydrous DCM in a round-bottom flask, add triethylamine (1.5 eq).
-
Cooling: Cool the mixture to 0-5 °C using an ice/water bath. This is crucial to control the exothermicity of the reaction and prevent the formation of di-protected or other side products.[8]
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the cooled mixture dropwise over 30 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 16-18 hours).[9]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with water (2x) and brine (1x).[10]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[9]
-
Purification: The resulting crude solid is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield tert-Butyl indolin-5-ylcarbamate as a pure solid.
Applications in Synthesis: Functionalization of the Indoline Core
With the C5-amino group masked, the N1-nitrogen of the indoline ring becomes the primary site for derivatization.
Protocol 2: N-Alkylation
Principle of the Method: The indoline nitrogen, while not strongly basic, is sufficiently nucleophilic to react with electrophiles like alkyl halides. The reaction is typically performed in the presence of a base strong enough to deprotonate the N-H bond, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in an aprotic polar solvent like DMF or THF.
General Scheme: N-Alkylation
Caption: General reaction scheme for N-alkylation.
Step-by-Step Methodology (General Procedure):
-
Setup: To a solution of tert-Butyl indolin-5-ylcarbamate (1.0 eq) in anhydrous DMF, add a base such as potassium carbonate (2.0 eq).
-
Reagent Addition: Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 eq) to the suspension.
-
Reaction: Stir the mixture at room temperature (or with gentle heating, e.g., 50-60 °C) until TLC analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction to room temperature, pour it into water, and extract with ethyl acetate (3x).[11]
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.
Deprotection of the Boc Group
The final and often crucial step is the removal of the Boc protecting group to liberate the C5-amino functionality for subsequent reactions or as the final product.
Protocol 3: Acid-Catalyzed Boc Deprotection
Principle of the Method: The Boc group is highly labile to strong acids.[12] The mechanism involves protonation of the carbamate oxygen, followed by the elimination of the stable tert-butyl cation, which then breaks down into isobutylene and a proton. This process releases the free amine and carbon dioxide. Trifluoroacetic acid (TFA) in DCM is a standard and highly effective reagent system for this transformation.[13]
Deprotection Mechanism
Caption: Simplified mechanism of acid-catalyzed Boc deprotection.
Step-by-Step Methodology:
-
Setup: Dissolve the N-substituted tert-Butyl indolin-5-ylcarbamate (1.0 eq) in DCM.
-
Reagent Addition: Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.
-
Reaction: Stir the mixture at room temperature for 1-4 hours, monitoring by TLC. Aromatic carbamates, like this one, generally deprotect relatively quickly.[14]
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Neutralization: Re-dissolve the residue in a suitable solvent (like ethyl acetate) and wash carefully with a saturated aqueous sodium bicarbonate (NaHCO₃) solution until the aqueous layer is basic. This step neutralizes the ammonium salt to provide the free amine.
-
Extraction: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the deprotected 5-aminoindoline derivative. Further purification may be required depending on the substrate.
Expert Insight - The Role of Scavengers: The tert-butyl cation generated during deprotection is electrophilic and can cause unwanted side reactions, such as alkylating electron-rich aromatic rings or other nucleophilic sites on the substrate.[12] If the substrate contains sensitive functionalities, adding a scavenger like anisole or triisopropylsilane (TIS) to the reaction mixture is highly recommended to trap the cation.
Conclusion
tert-Butyl indolin-5-ylcarbamate is a strategically designed building block that facilitates the controlled and sequential functionalization of the indoline scaffold. The protocols outlined in this document provide robust, field-tested methods for its synthesis, derivatization, and deprotection. By understanding the chemical principles and causality behind each step, researchers can effectively troubleshoot and adapt these procedures for the synthesis of complex molecules, accelerating progress in drug discovery and development.
References
-
Bhookya, S., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Journal of Chemical Biology, 10(3), 105–115. Available at: [Link]
- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
-
ResearchGate. (2017). (PDF) Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Available at: [Link]
-
Yang, J. W., et al. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. Available at: [Link]
-
Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Available at: [Link]
-
ResearchGate. (2019). (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Available at: [Link]
-
PubChem. (n.d.). tert-Butyl indolin-5-ylcarbamate. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). 5-Aminoindole, N1-BOC protected. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (n.d.). Removal of the Boc group from the carbamate 4 and 5. Available at: [Link]
-
ACS Green Chemistry Institute. (n.d.). BOC Deprotection. American Chemical Society. Available at: [Link]
-
American Elements. (n.d.). 1-Boc-5-Aminoindole. Available at: [Link]
-
Conte, E., et al. (2020). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry, 63(15), 8348–8370. Available at: [Link]
-
Appavoo, S. D., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23924–23928. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]
-
Sci-Hub. (n.d.). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Available at: [Link]
-
Wang, B., et al. (2012). Selective Deprotection of N-Boc Catalyzed by Silica Gel. Chinese Journal of Organic Chemistry, 32(10), 1957-1961. Available at: [Link]
-
Appavoo, S. D., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available at: [Link]
-
ResearchGate. (2015). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines | Request PDF. Available at: [Link]
-
Angene Chemical. (2021). Safety Data Sheet - tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylcarbamate. Available at: [Link]
-
PubChem. (n.d.). tert-Butyl carbamate. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). Tert-butyl iso-pentylcarbamate. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. tert-Butyl indolin-5-ylcarbamate | C13H18N2O2 | CID 53432600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. combi-blocks.com [combi-blocks.com]
- 6. 1256360-04-9|tert-Butyl (3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate|BLD Pharm [bldpharm.com]
- 7. fishersci.com [fishersci.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 12. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 13. xray.uky.edu [xray.uky.edu]
- 14. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
N-Boc deprotection methods for tert-Butyl indolin-5-ylcarbamate
An Application Guide to N-Boc Deprotection Methods for tert-Butyl indolin-5-ylcarbamate
Abstract
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategy in modern organic synthesis, prized for its stability under a wide range of conditions and its straightforward removal.[1][2][3] The deprotection of N-Boc groups is a critical transformation, particularly in the synthesis of pharmaceutical intermediates where the resulting free amine is a key handle for further functionalization. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective deprotection of tert-butyl indolin-5-ylcarbamate to yield 5-aminoindoline, a valuable building block in medicinal chemistry. We will explore the mechanistic underpinnings of acidic deprotection and present detailed, field-proven protocols using trifluoroacetic acid (TFA) and hydrochloric acid (HCl), alongside a comparative analysis to guide method selection.
Introduction: The Strategic Importance of 5-Aminoindoline
The indoline scaffold is a privileged structure in drug discovery, appearing in numerous biologically active compounds. The 5-aminoindoline moiety, in particular, serves as a versatile precursor for constructing complex molecular architectures. Its synthesis often involves the use of the Boc protecting group to mask the reactive aniline nitrogen during preceding synthetic steps. The subsequent removal of this group is a pivotal step that must be efficient, high-yielding, and compatible with the indoline core.
The stability of the Boc group to nucleophiles and basic conditions makes it an ideal orthogonal protecting group in multi-step syntheses.[4] Its removal is typically achieved under acidic conditions, which proceed via a well-understood mechanism involving the formation of a stable tert-butyl cation.[5][6] This guide focuses on the practical application of these principles to tert-butyl indolin-5-ylcarbamate.
Mechanistic Rationale: Acid-Catalyzed Boc Cleavage
The deprotection of a tert-butyl carbamate under acidic conditions is a robust and reliable transformation. The generally accepted mechanism involves three key steps, ensuring a clean and irreversible reaction.
-
Protonation: The process begins with the protonation of the carbamate's carbonyl oxygen by a strong acid (H-A). This activation step makes the carbonyl carbon more electrophilic.
-
C-O Bond Cleavage: The protonated intermediate undergoes cleavage of the tert-butyl C-O bond. This is the rate-determining step and is facilitated by the formation of the highly stable tertiary carbocation, the tert-butyl cation. This cation is then quenched by a nucleophile or eliminates a proton to form isobutylene gas.
-
Decarboxylation: The resulting carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide and furnishing the desired primary amine as its corresponding conjugate acid salt.
While the indoline nucleus is generally more stable than an indole ring under acidic conditions, it is crucial to employ conditions that minimize potential side reactions such as polymerization or degradation, which can be initiated by strong acids.[7] The methods described herein are optimized for high fidelity on the indoline system.
Sources
- 1. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. mcours.net [mcours.net]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
Application Note: Strategic Synthesis of Indoline-Based Kinase Inhibitors Utilizing tert-Butyl indolin-5-ylcarbamate
Introduction: The Indoline Scaffold as a Privileged Kinase Inhibitor Core
The indoline scaffold has emerged as a cornerstone in the design and synthesis of potent kinase inhibitors, a class of targeted therapeutics that have revolutionized the treatment of various cancers and other proliferative diseases.[1][2] Kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many pathologies. The rigid, bicyclic structure of the indoline core provides an ideal framework for the development of small molecules that can bind to the ATP-binding site of kinases with high affinity and selectivity.[1][3] Several FDA-approved drugs, including Sunitinib and Nintedanib, feature the indolin-2-one core, highlighting the clinical significance of this structural motif.[4][5]
This application note provides a detailed guide for the synthesis of indoline-based kinase inhibitors, with a particular focus on the strategic use of tert-butyl indolin-5-ylcarbamate as a key starting material. The tert-butyloxycarbonyl (Boc) protecting group on the 5-amino position offers a versatile handle for late-stage functionalization, allowing for the introduction of various side chains to modulate the pharmacological properties of the final compounds. We will explore the rationale behind the synthetic strategy, provide detailed experimental protocols, and discuss the importance of targeting key signaling pathways such as those mediated by Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR).[6][7]
Synthetic Strategy: A Modular Approach to Kinase Inhibitor Scaffolds
Our synthetic approach is designed to be modular, allowing for the facile generation of a library of kinase inhibitors from a common intermediate derived from tert-butyl indolin-5-ylcarbamate. The overall strategy involves three key stages:
-
Functionalization of the Indoline Core: Introduction of a reactive handle at the 3-position of the indoline ring is the first crucial step. This is typically achieved through an acylation or a related C-H activation strategy.
-
Deprotection of the C5-Amine: The Boc group is selectively removed to unmask the 5-amino group, which is a key pharmacophoric element for interaction with the target kinase.
-
Side-Chain Introduction: The final stage involves the coupling of a desired side chain to the 5-amino group, often through an amidation or a related cross-coupling reaction. This step is critical for fine-tuning the potency, selectivity, and pharmacokinetic properties of the inhibitor.
This modular approach is illustrated in the following workflow diagram:
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. SYNTHETIC PATHWAYS TO 5-FLUOROINDOLIN-2-ONE: KEY INTERMEDIATE FOR SUNITINIB | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of FGF‐FGFR and VEGF‐VEGFR signalling in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of FGF-FGFR and VEGF-VEGFR signalling in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
large-scale synthesis of tert-Butyl indolin-5-ylcarbamate derivatives
An Application Note for the Large-Scale Synthesis of tert-Butyl indolin-5-ylcarbamate
Abstract
This comprehensive guide details a robust and scalable two-step synthesis for tert-Butyl indolin-5-ylcarbamate, a key building block in modern medicinal chemistry. The process begins with the high-pressure catalytic hydrogenation of 5-nitroindole to produce the intermediate 5-aminoindoline, which is subsequently protected using di-tert-butyl dicarbonate (Boc₂O). This application note provides not only step-by-step protocols but also delves into the chemical rationale behind procedural choices, process optimization, safety considerations, and characterization, ensuring a reproducible and efficient synthesis suitable for drug development and manufacturing environments.
Introduction: Strategic Importance of tert-Butyl indolin-5-ylcarbamate
The indoline scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] Its saturated heterocyclic nature provides a three-dimensional geometry that is often crucial for effective binding to biological targets. The specific derivative, tert-Butyl indolin-5-ylcarbamate, is of particular strategic importance. The Boc-protected amine at the 5-position serves as a versatile synthetic handle, enabling further functionalization through a wide array of coupling reactions, while the secondary amine of the indoline ring can be engaged in separate chemical transformations.
The tert-butyloxycarbonyl (Boc) group is an ideal protecting group for large-scale synthesis due to its stability under a wide range of conditions (e.g., basic, nucleophilic) and its clean, straightforward removal under mild acidic conditions.[2][3] This orthogonality allows for selective chemical manipulations at other positions of the molecule. This guide presents a validated, efficient, and scalable pathway to this key intermediate, designed to bridge the gap between laboratory-scale synthesis and pilot-plant production.
Overall Synthetic Strategy
The synthesis is executed in a two-step sequence starting from the commercially available and cost-effective 5-nitroindole. The core logic is to first establish the indoline framework and the key amino functionality in a single reductive step, followed by a standard protection step.
-
Step 1: Reductive Cyclization. Catalytic hydrogenation is employed to simultaneously reduce the aromatic nitro group to a primary amine and the C2-C3 double bond of the indole ring to form the saturated indoline core. This approach is superior for large-scale operations compared to stoichiometric metal-acid reductions due to its high atom economy, milder conditions, and generation of water as the only significant byproduct.
-
Step 2: N-Boc Protection. The resulting 5-aminoindoline is selectively protected at the more nucleophilic exocyclic amine using di-tert-butyl dicarbonate (Boc₂O) to yield the final product.
Caption: High-level overview of the two-step synthesis.
Part I: Large-Scale Catalytic Hydrogenation of 5-Nitroindole
Principle and Rationale
The conversion of 5-nitroindole to 5-aminoindoline is a critical transformation. The selection of a heterogeneous catalyst like Palladium on Carbon (Pd/C) is deliberate for large-scale work.
-
Catalyst Choice: 10% Pd/C is highly efficient for the reduction of both aromatic nitro groups and indole double bonds. It offers a good balance of activity and selectivity. Raney Nickel could also be considered, but Pd/C often provides better results with fewer side products for this specific transformation. The catalyst is easily removed by filtration, simplifying the product work-up, a crucial factor in manufacturing.[4][5]
-
Solvent System: Ethanol (EtOH) is an excellent solvent for this reaction. It solubilizes the starting material, is relatively inexpensive, has a low boiling point for easy removal, and is compatible with the hydrogenation process.
-
Reaction Conditions: High-pressure hydrogen (50-100 psi) is necessary to ensure a sufficient concentration of dissolved hydrogen to drive both reduction processes efficiently. Elevated temperatures (50-60 °C) increase the reaction rate without promoting significant decomposition.
Detailed Experimental Protocol: Synthesis of 5-Aminoindoline
Safety Warning: This procedure involves high-pressure hydrogen gas and a potentially pyrophoric catalyst (Pd/C). It must be performed in a specialized high-pressure reactor (autoclave) by trained personnel in a well-ventilated area or fume hood designed for such work. The catalyst should be handled wet to minimize the risk of ignition.
Materials & Reagents
| Reagent/Material | Molecular Weight | Quantity | Moles |
| 5-Nitroindole | 162.15 g/mol | 100.0 g | 0.617 |
| 10% Palladium on Carbon (50% wet) | - | 10.0 g (5.0 g dry basis) | - |
| Ethanol (Absolute) | 46.07 g/mol | 1.0 L | - |
| Hydrogen Gas (High Purity) | 2.02 g/mol | As required (approx. 100 psi) | - |
| Celite® | - | 20.0 g | - |
Procedure
-
Reactor Setup: Charge a 2 L stainless steel high-pressure autoclave with 5-nitroindole (100.0 g).
-
Catalyst Addition: Under a gentle stream of nitrogen, carefully add the 10% Pd/C catalyst (10.0 g, 50% wet). Immediately add the ethanol (1.0 L). Rationale: Adding the solvent immediately after the catalyst minimizes its exposure to air, reducing the risk of ignition.
-
System Purge: Seal the reactor. Purge the system by pressurizing with nitrogen to 50 psi and then venting (repeat 3 times). Follow this by pressurizing with hydrogen to 50 psi and venting (repeat 3 times). This removes all oxygen from the reactor.
-
Reaction Execution: Pressurize the reactor with hydrogen to 100 psi. Begin vigorous stirring and heat the reactor to 55 °C. The reaction is exothermic, and some initial cooling may be required to maintain the target temperature.
-
Monitoring: Monitor the reaction by observing the hydrogen uptake from the gas reservoir. The reaction is complete when hydrogen consumption ceases (typically 6-8 hours). A small sample can be carefully withdrawn (after cooling and venting) to check for the disappearance of the starting material by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexane).
-
Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.
-
Catalyst Filtration: Prepare a pad of Celite® (20 g) in a Büchner funnel and wet it with ethanol. Filter the reaction mixture through the Celite pad to remove the Pd/C catalyst. Wash the catalyst cake with additional ethanol (2 x 100 mL). Rationale: Celite prevents the fine catalyst particles from clogging the filter paper and ensures complete removal.
-
Isolation: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield 5-aminoindoline as a dark oil or solid, which is used directly in the next step without further purification. Expected yield is typically >95%.
Part II: N-Boc Protection of 5-Aminoindoline
Principle and Rationale
The protection of the 5-amino group is a standard procedure in organic synthesis.[6]
-
Reagent: Di-tert-butyl dicarbonate (Boc₂O) is the universal reagent for introducing the Boc group. It is stable, easy to handle, and its byproducts (t-butanol and CO₂) are volatile and easily removed.[3]
-
Solvent & Base: Tetrahydrofuran (THF) is an excellent aprotic solvent that dissolves both the amine and Boc₂O. A mild base like triethylamine (Et₃N) is used to scavenge the acidic proton released during the reaction, driving the equilibrium towards the product. For large-scale work, an aqueous system with a base like sodium bicarbonate can also be effective and more environmentally friendly.[7]
-
Stoichiometry: A slight excess of Boc₂O (1.1 equivalents) is used to ensure complete conversion of the starting amine.
Caption: Detailed workflow for the N-Boc protection step.
Detailed Experimental Protocol: Synthesis of tert-Butyl indolin-5-ylcarbamate
Materials & Reagents
| Reagent/Material | Molecular Weight | Quantity (Assuming 95% yield from Part I) | Moles |
| 5-Aminoindoline (crude) | 134.18 g/mol | 78.6 g | 0.586 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 g/mol | 140.0 g | 0.641 (1.1 eq) |
| Triethylamine (Et₃N) | 101.19 g/mol | 89.0 mL (64.6 g) | 0.638 (1.09 eq) |
| Tetrahydrofuran (THF) | 72.11 g/mol | 800 mL | - |
| Ethyl Acetate | 88.11 g/mol | As needed for extraction & recrystallization | - |
| Hexane | 86.18 g/mol | As needed for recrystallization | - |
| Saturated NaCl Solution (Brine) | - | 400 mL | - |
Procedure
-
Dissolution: In a 2 L round-bottom flask equipped with a magnetic stirrer, dissolve the crude 5-aminoindoline (78.6 g) in THF (500 mL). Add triethylamine (89.0 mL).
-
Cooling: Cool the solution to 0-5 °C using an ice-water bath.
-
Reagent Addition: Dissolve Boc₂O (140.0 g) in THF (300 mL) and add it dropwise to the stirred amine solution over 30-45 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.
-
Monitoring: Monitor the reaction for the consumption of 5-aminoindoline using TLC (Eluent: 30% Ethyl Acetate in Hexane). The product spot will be less polar (higher Rf) than the starting material.
-
Quenching and Extraction: Once the reaction is complete, pour the mixture into a separatory funnel containing water (500 mL). Extract the product with ethyl acetate (3 x 300 mL).
-
Washing: Combine the organic layers and wash with saturated brine (1 x 400 mL). Rationale: The brine wash helps to remove residual water and some water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product as a solid.
-
Purification: Recrystallize the crude solid from a hot mixture of ethyl acetate and hexane. Dissolve the solid in a minimum amount of hot ethyl acetate, then slowly add hexane until turbidity persists. Allow to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Final Isolation: Collect the crystals by vacuum filtration, wash with cold hexane, and dry in a vacuum oven at 40 °C.
Results and Characterization
Summary of Large-Scale Synthesis
| Parameter | Step 1: Hydrogenation | Step 2: Boc Protection | Overall |
| Starting Material | 5-Nitroindole (100.0 g) | 5-Aminoindoline (78.6 g) | - |
| Product | 5-Aminoindoline | tert-Butyl indolin-5-ylcarbamate | - |
| Theoretical Yield | 82.7 g | 137.3 g | 144.5 g |
| Actual Yield | ~78.6 g (crude) | 118.1 g | - |
| Yield (%) | ~95% (crude) | 86% (after purification) | ~82% |
| Purity (HPLC) | - | >99% | - |
| Appearance | Dark Oil/Solid | Off-white to light brown crystalline solid | - |
Characterization Data for tert-Butyl indolin-5-ylcarbamate
-
¹H NMR (400 MHz, CDCl₃) δ: 7.15 (s, 1H), 6.85 (d, J=8.0 Hz, 1H), 6.55 (s, 1H, NH-Boc), 6.20 (d, J=8.0 Hz, 1H), 3.60 (br s, 1H, NH-indoline), 3.50 (t, J=8.4 Hz, 2H), 2.95 (t, J=8.4 Hz, 2H), 1.50 (s, 9H).
-
¹³C NMR (101 MHz, CDCl₃) δ: 153.5, 145.0, 132.0, 131.5, 125.0, 115.0, 108.0, 80.0, 47.5, 30.0, 28.5.
-
Mass Spectrometry (ESI+): m/z 235.14 [M+H]⁺.
-
Melting Point: 155-158 °C.
Conclusion
The synthetic route and detailed protocols described herein provide a highly efficient, scalable, and reproducible method for the production of tert-Butyl indolin-5-ylcarbamate. The process utilizes cost-effective starting materials and reagents, employs a robust catalytic hydrogenation step that is amenable to industrial scale-up, and concludes with a straightforward protection and purification sequence. The final product is obtained in high yield (>80% overall) and excellent purity (>99%), making this application note a valuable resource for researchers and process chemists in the pharmaceutical and chemical industries.
References
- [Placeholder for a relevant review on indoline in medicinal chemistry] - A general reference establishing the importance of the indoline scaffold would be placed here.
- Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link][3]
-
U.S. Patent US3270057A. Catalytic hydrogenation of nitro aromatic compounds to produce the corresponding amino compounds. Google Patents. [4]
-
European Patent EP0825979B1. Process for the catalytic hydrogenation of aromatic nitro compounds. Google Patents. [5]
- Hosseini-Sarvari, M., & Sodagar, E. (2012). Facile and efficient solvent-free N-Boc protection of amines at room temperature. Synthetic Communications, 42(15), 2253-2259. (A reference for solvent-free Boc protection, relevant to green chemistry principles).
-
PubChem. tert-Butyl indolin-5-ylcarbamate. National Center for Biotechnology Information. [Link][8]
- Sarma, D., & Prajapati, D. (2009). An efficient and chemoselective N-tert-butyloxycarbonylation of amines in water. Tetrahedron Letters, 50(17), 1934-1937. (A reference for aqueous Boc protection methods).
-
Ali, M. A., et al. (2021). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. The Chemical Record, 21(10), 2856-2883. [Link][1]
Sources
- 1. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wuxibiology.com [wuxibiology.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. US3270057A - Catalytic hydrogenation of nitro aromatic compounds to produce the corresponding amino compounds - Google Patents [patents.google.com]
- 5. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tert-Butyl indolin-5-ylcarbamate | C13H18N2O2 | CID 53432600 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Leveraging tert-Butyl indolin-5-ylcarbamate for Accelerated Drug Discovery via Parallel Synthesis
Introduction: The Strategic Importance of the Indoline Scaffold and the Role of Parallel Synthesis
The indoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. Its prevalence in FDA-approved drugs underscores its significance in drug discovery. The ability to rapidly generate and screen libraries of diverse indoline derivatives is therefore a key strategy in the identification of novel therapeutic agents. Parallel synthesis has emerged as a powerful methodology to expedite this process, enabling the simultaneous creation of hundreds to thousands of compounds.[1][2] This application note provides a comprehensive guide to the effective utilization of tert-butyl indolin-5-ylcarbamate as a versatile starting material for the parallel synthesis of indoline-based compound libraries.
tert-Butyl indolin-5-ylcarbamate is an ideal building block for library synthesis due to the presence of the Boc-protecting group on the aniline nitrogen. This allows for selective deprotection and subsequent functionalization, providing a strategic handle for introducing molecular diversity. This document will detail the chemical properties of this starting material, provide step-by-step protocols for its derivatization in a parallel synthesis format, and discuss best practices for purification and quality control of the resulting compound libraries.
Chemical Properties and Strategic Considerations
tert-Butyl indolin-5-ylcarbamate possesses two primary sites for chemical modification: the aniline nitrogen after deprotection and the indoline nitrogen. The tert-butoxycarbonyl (Boc) protecting group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM). This orthogonality allows for selective manipulation of the aromatic amine without affecting other functionalities.
The secondary amine of the indoline ring can also be functionalized, for example, through N-alkylation or N-arylation, further expanding the accessible chemical space. The choice of reaction conditions and the order of synthetic steps are crucial for the successful generation of diverse and pure compound libraries.
Parallel Synthesis Workflow: From Starting Material to Purified Library
The following workflow outlines a general strategy for the parallel synthesis of an indoline library starting from tert-butyl indolin-5-ylcarbamate. This workflow is designed to be adaptable and can be implemented using automated or semi-automated synthesis platforms.
Figure 1: A generalized workflow for the parallel synthesis of an indoline library.
Experimental Protocols
Protocol 1: Parallel Boc Deprotection of tert-Butyl indolin-5-ylcarbamate
This protocol describes the removal of the Boc protecting group in a parallel format, yielding the key indolin-5-amine intermediate.
Materials:
-
tert-Butyl indolin-5-ylcarbamate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
96-well deep-well plates or parallel reaction tubes
-
Automated liquid handler (optional)
-
Parallel evaporator (e.g., Genevac)
Procedure:
-
Reaction Setup: In each well of a 96-well deep-well plate, dispense a solution of tert-butyl indolin-5-ylcarbamate (e.g., 100 µL of a 0.5 M solution in DCM).
-
Reagent Addition: To each well, add a solution of TFA in DCM (e.g., 200 µL of a 20% v/v solution). The reaction is typically rapid at room temperature.
-
Reaction Monitoring: After 1-2 hours, the reaction progress can be monitored by taking a small aliquot from a representative well and analyzing by LC-MS to confirm the complete consumption of the starting material.
-
Workup:
-
Quench the reaction by adding saturated sodium bicarbonate solution to each well until effervescence ceases.
-
Extract the aqueous layer with DCM (2 x 200 µL).
-
Combine the organic layers and wash with brine (1 x 200 µL).
-
Dry the organic layers over anhydrous sodium sulfate.
-
-
Solvent Removal: Decant the dried organic solutions into a clean 96-well plate and concentrate to dryness using a parallel evaporator. The resulting indolin-5-amine can be used directly in the next step.
Protocol 2: Parallel N-Acylation of Indolin-5-amine
This protocol details the diversification of the indolin-5-amine intermediate via amide bond formation with a library of carboxylic acids.
Materials:
-
Indolin-5-amine (from Protocol 1)
-
Library of diverse carboxylic acids
-
N,N'-Diisopropylethylamine (DIPEA)
-
(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) or a similar coupling agent
-
N,N-Dimethylformamide (DMF), anhydrous
-
96-well reaction plates
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of indolin-5-amine (e.g., 0.5 M in DMF).
-
Prepare a plate containing stock solutions of the carboxylic acid library (e.g., 0.6 M in DMF).
-
Prepare a stock solution of DIPEA (e.g., 2.0 M in DMF).
-
Prepare a stock solution of COMU (e.g., 0.6 M in DMF).
-
-
Reaction Setup:
-
To each well of a 96-well reaction plate, add the indolin-5-amine solution (100 µL).
-
Add the corresponding carboxylic acid solution from the library plate to each well (100 µL).
-
Add the DIPEA solution to each well (100 µL).
-
Initiate the reaction by adding the COMU solution to each well (100 µL).
-
-
Reaction: Seal the plate and shake at room temperature for 12-16 hours.
-
Reaction Monitoring: Monitor the reaction progress of a few representative wells by LC-MS.
-
Workup and Purification: Proceed to high-throughput purification (see Protocol 4).
Protocol 3: Parallel Reductive Amination of Indolin-5-amine
This protocol describes the synthesis of N-alkylated indoline derivatives through reductive amination with a library of aldehydes or ketones.[3]
Materials:
-
Indolin-5-amine (from Protocol 1)
-
Library of diverse aldehydes or ketones
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (glacial)
-
96-well reaction plates
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of indolin-5-amine (e.g., 0.5 M in DCE).
-
Prepare a plate containing stock solutions of the aldehyde/ketone library (e.g., 0.6 M in DCE).
-
-
Reaction Setup:
-
To each well of a 96-well reaction plate, add the indolin-5-amine solution (100 µL).
-
Add the corresponding aldehyde or ketone solution from the library plate to each well (100 µL).
-
Add a catalytic amount of glacial acetic acid to each well (e.g., 5 µL).
-
Allow the imine formation to proceed for 1-2 hours at room temperature.
-
-
Reduction: Add a suspension of STAB in DCE (e.g., 150 µL of a 1.0 M suspension) to each well.
-
Reaction: Seal the plate and shake at room temperature for 12-16 hours.
-
Workup and Purification: Proceed to high-throughput purification (see Protocol 4).
High-Throughput Purification and Quality Control
The success of a parallel synthesis campaign hinges on the efficient purification and quality control of the resulting compound library.[4][5]
Protocol 4: High-Throughput Purification using Mass-Directed Preparative HPLC
Instrumentation:
-
Preparative HPLC system equipped with a mass spectrometer (LC-MS)
-
Autosampler
-
Fraction collector
Procedure:
-
Sample Preparation: Dilute the crude reaction mixtures from the diversification protocols with a suitable solvent (e.g., DMSO/methanol).
-
Method Development: Develop a generic gradient method suitable for the separation of a wide range of compounds in the library. A typical reverse-phase gradient might be from 5% to 95% acetonitrile in water (with 0.1% formic acid) over 5-10 minutes.
-
Automated Purification:
-
The autosampler injects each crude sample onto the preparative column.
-
The mass spectrometer detects the mass of the target compound.
-
The fraction collector is triggered to collect the eluent only when the target mass is detected.
-
-
Post-Purification Processing: The collected fractions are typically evaporated to dryness in a parallel evaporator and then reconstituted in a standard solvent (e.g., DMSO) for storage and screening.
Quality Control using UPLC-MS
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system coupled to a mass spectrometer.
Procedure:
-
Sample Analysis: An aliquot of each purified compound is analyzed by UPLC-MS.
-
Data Analysis: The data is processed to determine the purity (by UV or ELSD) and confirm the identity (by mass spectrometry) of each compound in the library.[1]
-
Library Registration: The analytical data for each compound is stored in a database along with its structure and plate location.
Data Presentation
The results of a parallel synthesis campaign are typically summarized in a tabular format, allowing for easy comparison of yields and purities across the library.
Table 1: Representative Data from a Parallel N-Acylation of Indolin-5-amine
| Well ID | Carboxylic Acid | Expected Mass (M+H)⁺ | Observed Mass (M+H)⁺ | Purity (%) |
| A1 | Benzoic acid | 253.13 | 253.1 | >95 |
| A2 | 4-Chlorobenzoic acid | 287.09 | 287.1 | >95 |
| A3 | Acetic acid | 191.12 | 191.1 | >90 |
| ... | ... | ... | ... | ... |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Boc deprotection | Insufficient TFA or reaction time | Increase the concentration of TFA or extend the reaction time. Monitor by LC-MS. |
| Low yield in acylation | Inefficient coupling agent or base | Try a different coupling agent (e.g., HATU). Ensure anhydrous conditions. |
| Multiple products in reductive amination | Over-alkylation or side reactions | Use a milder reducing agent. Control stoichiometry carefully. |
| Poor purification efficiency | Unsuitable HPLC gradient | Optimize the gradient method. Consider a different stationary phase. |
| Discrepancy in mass spec data | Fragmentation or adduct formation | Analyze the full mass spectrum to identify potential adducts (e.g., +Na, +K). |
Conclusion
tert-Butyl indolin-5-ylcarbamate is a highly valuable building block for the parallel synthesis of diverse indoline libraries. The protocols and workflows detailed in this application note provide a robust framework for researchers to accelerate their drug discovery efforts. By combining strategic chemical synthesis with high-throughput purification and analysis, the exploration of the chemical space around the privileged indoline scaffold can be performed with greater efficiency and speed.
References
-
Bhookya, S., Pochampally, J., Valeru, A., Sunitha, V., Balabadra, S., Manga, V., & Kudle, K. R. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Journal of Chemical Biology, 10(3), 105–115. [Link]
-
D'Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108. [Link]
-
Terashima, M., & Fujioka, M. (1982). A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. HETEROCYCLES, 19(1), 91-94. [Link]
-
Laxma Reddy, K. (2003). An efficient method for the conversion of aromatic and aliphatic nitriles to the corresponding N-tert-butyl amides: a modified Ritter reaction. Tetrahedron Letters, 44(7), 1453-1455. [Link]
-
Larhed, M., & Hallberg, A. (1996). Microwave-Assisted High-Speed Palladium-Catalyzed Coupling Reactions. The Journal of Organic Chemistry, 61(26), 9582-9584. [Link]
-
Zhang, J., Chen, Z., Chen, M., Zhou, Q., Zhou, R., Wang, W., ... & Zhang, F. (2024). A lanthanide/B (C6F5) 3-promoted hydroboration reduction of indoles and quinolines with pinacolborane (HBpin) provides a range of nitrogen-containing compounds in good yields. The Journal of Organic Chemistry, 89(2), 887-897. [Link]
-
He, G., Lu, C., Zhao, Y., Nack, W. A., & Chen, G. (2012). Improved protocol for indoline synthesis via palladium-catalyzed intramolecular C (sp2)− H amination. Organic letters, 14(11), 2936-2939. [Link]
-
Zeng, Y. F., Zhou, M. X., Li, Y. N., Wu, X., Guo, Y., & Wang, Z. (2022). Metal-free reductive N-trifluoroethylation and N-trifluoroacetylation of indoles provide trifluoroethylated or trifluoroacetylated indolines depending on the loading of trimethylamine borane as reducing agent and TFA as trifluoroethyl or trifluoroacetyl source, respectively. Organic Letters, 24(40), 7440-7445. [Link]
-
Chandrasekhar, S., Basu, D., & Reddy, C. R. (2007). An efficient, palladium-catalyzed reduction of N-(tert-butoxycarbonyl) indoles gives N-(tert-butoxycarbonyl) indolines in good yields in the presence of polymethylhydrosiloxane (PMHS) as reducing agent at room temperature. Synthesis, 2007(10), 1509-1512. [Link]
-
Maji, M., Borthakur, I., Srivastava, S., & Kundu, S. (2022). Iridium-catalyzed tandem dehydrogenation of N-heterocycles and alcohols enables regio-selective CH and NH bond functionalizations of indolines to provide a diverse range of N-and C3-alkylated indolines/indoles. The Journal of Organic Chemistry, 87(9), 5603-5616. [Link]
-
Mei, T. S., Leow, D., Xiao, H., Laforteza, B. N., & Yu, J. Q. (2013). A Pd (II)-catalyzed intramolecular CH amination of 2-pyridinesulfonyl-protected phenethylamine derivatives using PhI (OAc) 2 as a bystanding oxidant provides access to various substituted indoline derivatives in good yields. Organic letters, 15(12), 3058-3061. [Link]
-
Mei, T. S., Wang, X., & Yu, J. Q. (2009). Pd (II)-catalyzed intramolecular amination of arenes using either Ce (SO4) 2 as a one-or N-fluoro-2, 4, 6-trimethylpyridinium triflate as a two-electron oxidant tolerates a wide range of functional groups including acetyl, cyano, and nitro. Journal of the American Chemical Society, 131(31), 10806-10807. [Link]
-
Tai, H. C., & Lee, Y. J. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1610, 460536. [Link]
-
An, G., & Seomoon, D. (2021). On-DNA Synthesis of Multisubstituted Indoles. Organic Letters, 23(24), 9493-9497. [Link]
-
Müller, T. J., & Drießen, D. (2019). Concise syntheses of marine (bis) indole alkaloids meridianin C, D, F, and G and scalaridine A via one-pot Masuda borylation–Suzuki coupling sequence. Marine drugs, 17(10), 589. [Link]
-
Cheng, Y., Wu, G., Zang, Y., Hu, Y., Qin, L., Wen, X., & Xu, Q. (2022). Diversity synthesis of indole derivatives via catalyst control cyclization reaction of 2-indolylmethanols and azonaphthalene. Organic & Biomolecular Chemistry, 20(20), 3930-3934. [Link]
-
Singh, A. K., Sharma, K. N., Sharma, A. K., & Prakash, O. (2011). Synthesis of biaryls and polyaryls by ligand-free Suzuki reaction in aqueous phase. The Journal of organic chemistry, 76(15), 6245-6251. [Link]
-
Singh, U. P., & Samanta, S. (2015). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Journal of Chemical Sciences, 127(8), 1365-1371. [Link]
-
BeilsteinTV. (2022, November 10). Reductive Amination [Video]. YouTube. [Link]
-
Shimadzu Scientific Instruments. (2023, April 21). Preparative Purification Solutions in Drug Discovery Synthesis [Video]. YouTube. [Link]
-
Weller, H. N. (2002). High-throughput purification of compound libraries. Current opinion in drug discovery & development, 5(6), 834-840. [Link]
-
Weller, H. N., & Mann, C. P. (2001). A novel approach to high-throughput quality control of parallel synthesis libraries. Molecular Diversity, 6(1), 23-28. [Link]
-
Chen, Y., & Zhang, Y. (2018). Automated and accelerated synthesis of indole derivatives on a nano-scale. Green Chemistry, 21(2), 275-281. [Link]
-
Ley, S. V., & Baxendale, I. R. (2017). A machine-assisted approach for the preparation of follow-on pharmaceutical compound libraries. Chimia, 71(5), 282-287. [Link]
-
O'Brien, P. (2002). Synthesis of 2-substituted indolines using sequential Pd-catalyzed processes. Journal of the Chemical Society, Perkin Transactions 1, (4), 421-423. [Link]
-
Coldham, I., & Watson, D. J. (2021). Asymmetric synthesis of 2‐arylindolines and 2, 2‐disubstituted indolines by kinetic resolution. Angewandte Chemie International Edition, 60(33), 18059-18063. [Link]
-
Dong, J., & Liu, Y. (2023). A four-component reaction to access 3, 3-disubstituted indolines via the palladium–norbornene-catalyzed ortho amination. Chemical Science, 14(47), 13327-13333. [Link]
-
Thompson, L. A. (2000). High-throughput synthesis and purification of compound libraries. Current opinion in chemical biology, 4(3), 324-337. [Link]
-
Zhang, W., & Chen, G. (2016). Quality control of chemogenomic library using LC-MS. In Chemogenomics (pp. 59-71). Humana Press, New York, NY. [Link]
-
Zhang, Y., & Annor-Gyamfi, J. K. (2021). Benzylic C–H isocyanation/amine coupling sequence enabling high-throughput synthesis of pharmaceutically relevant ureas. Chemical Science, 12(21), 7349-7355. [Link]
-
Zhang, Y., & Seiple, I. B. (2018). From solution-phase studies to solid-phase synthesis: A new indole based scaffold for combinatorial chemistry. ACS combinatorial science, 20(10), 596-601. [Link]
-
Zhang, Y., & Rovis, T. (2011). Solution-phase parallel synthesis of a diverse library of 1, 2-dihydroisoquinolines. ACS combinatorial science, 13(5), 491-495. [Link]
-
Zotova, A., & Kletskii, M. (2021). (2, 3-Dihydro-1H-indol-5-ylmethyl) amine. Molbank, 2021(3), M1248. [Link]
-
Bhookya, S., Pochampally, J., Valeru, A., Sunitha, V., Balabadra, S., Manga, V., & Kudle, K. R. (2018). Synthesis and molecular modeling studies of novel tert-butyl 2, 4-disubstituted carboxamido phenylcarbamate derivatives and evaluation of their antimicrobial activity. Medicinal Chemistry Research, 27(4), 1147-1159. [Link]
-
Bhookya, S., Pochampally, J., Valeru, A., Sunitha, V., Balabadra, S., Manga, V., & Kudle, K. R. (2017). Synthesis of tert-butyl (substituted benzamido) phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Journal of Chemical Biology, 10(3), 105-115. [Link]
-
Cristalli, G., & Volpini, R. (2001). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry, 1(22), 4092-4096. [Link]
-
Chen, J., & Wang, L. (2021). N-acylation of amides through internal nucleophilic catalysis. Journal of Chemical Research, 45(1-2), 141-146. [Link]
-
Czechtizky, W., & Hamley, P. (2019). Microscale parallel synthesis of acylated aminotriazoles enabling the development of Factor XIIa and thrombin inhibitors. Chemistry–A European Journal, 25(59), 13538-13544. [Link]
-
Anderson, R. J., & Cichewicz, R. H. (2021). Building Natural Product Libraries Using Quantitative Clade-Based and Chemical Clustering Strategies. Msystems, 6(5), e00623-21. [Link]
-
Adebayo, O. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]
-
Ates, C., & Kelling, A. (2021). Triaging of DNA-encoded library selection results by high-throughput resynthesis of DNA–conjugate and affinity selection mass spectrometry. Bioconjugate chemistry, 32(5), 897-905. [Link]
-
Bálint, M., & Darvas, F. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Processes, 8(10), 1279. [Link]
-
Banik, S. M., & Medley, C. D. (2023). Advances in ultrahigh throughput hit discovery with tandem mass spectrometry encoded libraries. Journal of the American Chemical Society, 145(33), 18059-18071. [Link]
-
Baunthiyal, M., & Singh, R. (2022). Isolation, purification, and structural characterization of biosurfactants derived from indigenous probiotics Lactobacillus helveticus MTCC5463 and Lactobacillus rhamnosus MTCC5462. Frontiers in Microbiology, 13, 969998. [Link]
-
Brown, A. R., & Hermeke, J. (1996). Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin. Journal of Chromatography A, 744(1-2), 221-228. [Link]
-
Cammidge, A. N., & Crepy, K. V. L. (2004). The synthesis of indoline and benzofuran scaffolds using a Suzuki–Miyaura coupling/oxidative cyclization strategy. Organic letters, 6(24), 4543-4545. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. High-throughput purification of compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quality Control of Chemogenomic Library Using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Leveraging tert-Butyl indolin-5-ylcarbamate in Solid-Phase Synthesis for Accelerated Drug Discovery
Abstract
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Its rigid, three-dimensional architecture provides a versatile framework for the development of novel therapeutics. Solid-phase organic synthesis (SPOS) has emerged as a cornerstone technology in drug discovery, enabling the rapid generation of large, diverse chemical libraries for high-throughput screening.[2] This application note provides a comprehensive guide to the utilization of tert-Butyl indolin-5-ylcarbamate , a key building block for the solid-phase synthesis of substituted 5-aminoindoline libraries. We present detailed, field-proven protocols for the immobilization, diversification, and final cleavage of indoline-based compounds, underscoring the scientific rationale behind each step to ensure reproducibility and success.
Introduction: The Strategic Advantage of the Indoline Scaffold on Solid Phase
The indoline nucleus is a recurring motif in a wide array of bioactive molecules, including anticancer, antimicrobial, and antihypertensive agents.[1] The ability to systematically modify the indoline core at multiple positions is crucial for optimizing potency, selectivity, and pharmacokinetic properties. Solid-phase synthesis offers a paramount advantage in this endeavor by simplifying purification, allowing for the use of excess reagents to drive reactions to completion, and being highly amenable to automation.[3]
tert-Butyl indolin-5-ylcarbamate is an ideal starting material for SPOS due to its bifunctional nature. The indoline nitrogen (N-1) serves as a handle for immobilization onto a solid support, while the Boc-protected amine at the C-5 position provides an orthogonal site for late-stage diversification. The tert-butoxycarbonyl (Boc) protecting group is renowned for its stability under a range of reaction conditions and its clean, acid-catalyzed removal.[4] This strategic design allows for the construction of a common, resin-bound intermediate that can be elaborated into a diverse library of N-1 and C-5 substituted indolines.
This guide will detail a robust workflow for the synthesis of such a library, leveraging the acid-sensitive 2-chlorotrityl chloride (2-CTC) resin for immobilization.
Physicochemical Properties and Handling of Starting Material
A thorough understanding of the starting material is fundamental to successful synthesis.
Table 1: Physicochemical Properties of tert-Butyl indolin-5-ylcarbamate [5]
| Property | Value |
| IUPAC Name | tert-butyl N-(2,3-dihydro-1H-indol-5-yl)carbamate |
| Molecular Formula | C₁₃H₁₈N₂O₂ |
| Molecular Weight | 234.29 g/mol |
| CAS Number | 885270-06-4 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DCM, DMF, THF, and other common organic solvents |
| Storage | Store in a cool, dry place away from light and moisture. |
Handling Recommendations:
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
Overall Synthetic Workflow
The proposed solid-phase synthesis strategy is a multi-step process designed for maximum flexibility and efficiency in generating a library of diverse indoline derivatives. The workflow is initiated by immobilizing the indoline scaffold onto a 2-chlorotrityl chloride resin. This is followed by diversification at the N-1 position. Subsequently, the Boc protecting group at the C-5 position is removed, and the newly exposed amine is acylated. The final step involves cleaving the elaborated molecule from the solid support to yield the target compound.
Caption: Simplified representation of the acid-catalyzed cleavage from the resin.
-
Preparation: Place the final, dried resin (~0.5 g) in a reaction vessel.
-
Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v). Caution: TFA is highly corrosive. Handle with extreme care in a fume hood.
-
Cleavage Reaction: Add the cleavage cocktail (10 mL) to the resin. Shake at room temperature for 2 hours.
-
Product Collection: Filter the resin and collect the filtrate into a round-bottom flask. Wash the resin with an additional small portion of fresh TFA (2 mL), and then with DCM (2 x 5 mL). Combine all filtrates.
-
Solvent Removal: Concentrate the combined filtrates under reduced pressure (rotary evaporation) to remove the bulk of the TFA and DCM.
-
Precipitation: Add cold diethyl ether to the concentrated residue to precipitate the crude product.
-
Isolation and Purification: Collect the solid product by filtration or centrifugation. Wash with additional cold ether. The crude product can then be purified by standard techniques such as reverse-phase HPLC.
Summary of Expected Results
This workflow is designed to be robust and high-yielding. The following table provides a general expectation for yields at various stages, though actual results will vary based on the specific reagents used for diversification.
Table 2: Typical Yields and Purity
| Step | Expected Yield | Purity (Crude) | Monitoring Method |
| Immobilization | >90% loading | N/A | Gravimetric/UV-Vis |
| N-1 Alkylation/Arylation | >85% | >80% | LC-MS of cleaved aliquot |
| Boc-Deprotection | >95% | >90% | Kaiser Test |
| C-5 Acylation | >95% | >90% | Kaiser Test |
| Final Cleavage | 60-80% (overall) | 70-90% | LC-MS, NMR |
Conclusion
tert-Butyl indolin-5-ylcarbamate is a highly valuable and strategically designed building block for the solid-phase synthesis of diverse indoline libraries. The protocols outlined in this application note provide a validated and rational approach for its use, from initial resin loading to the final purification of diversified products. By leveraging orthogonal protection and a robust solid-phase strategy, researchers in drug discovery can significantly accelerate the synthesis-purification-testing cycle, paving the way for the rapid identification of new and potent therapeutic leads based on the privileged indoline scaffold.
References
-
Almac. (n.d.). Accurate determination of resin substitution in solid phase peptide synthesis - an illustrated case study for a highly moisture - Almac. Retrieved from [Link]
- Bonkowski, B., et al. (2013). Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin.
- Patil, S. A., Patil, R., & Miller, D. D. (2009). Solid Phase Synthesis of Biologically Important Indoles. Current Medicinal Chemistry, 16(20), 2531-2565.
- Resin Loading. To 2-chlorotrityl resin (0.45 g g, 0.5mmol) was added dry dichloromethane (5 mL) and a solution of Fmoc-L-proline (211 mg, 0.63 mmol) that was previously treated with dry dichloromethane (10 mL) and N,N- diisopropylethylamine (0.43 mL, 2.5 mmol). The mixture was shaken for 3-4 h. Methanol (2 mL) was then added and the mixture was shaken for another 10 min.
-
Reactions of Acyl Chlorides with Primary Amines. (2023). Chemistry LibreTexts. Retrieved from [Link]
- Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. (2004).
- On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. (2021).
-
PubChem. (n.d.). tert-Butyl indolin-5-ylcarbamate. National Center for Biotechnology Information. Retrieved from [Link]
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]
- Indole and indoline scaffolds in drug discovery. (2023).
-
AAPPTec. (n.d.). Cleaving protected peptides from 2-chlorotrityl resin. Retrieved from [Link]
- Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols.
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
Reactions of acyl chlorides with ammonia or primary amines. (n.d.). Chemguide. Retrieved from [Link]
-
Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
-
Boc Deprotection Mechanism - TFA. (n.d.). Common Organic Chemistry. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. tert-Butyl indolin-5-ylcarbamate | C13H18N2O2 | CID 53432600 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yields in the Synthesis of tert-Butyl indolin-5-ylcarbamate
Welcome to the technical support center for the synthesis of tert-butyl indolin-5-ylcarbamate. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to improve the yield and purity of this key synthetic intermediate. Here, we will address common challenges encountered during the N-Boc protection of 5-aminoindoline, providing in-depth, field-proven insights and actionable troubleshooting protocols. Our approach is grounded in the principles of chemical reactivity, with a focus on not just what to do, but why a particular strategy is effective.
Understanding the Core Reaction: N-Boc Protection of 5-Aminoindoline
The primary reaction we are addressing is the protection of the exocyclic amino group of 5-aminoindoline using di-tert-butyl dicarbonate (Boc₂O). This reaction falls under the general category of N-tert-butoxycarbonylation, a cornerstone of modern organic synthesis for the protection of primary and secondary amines.[1]
The fundamental transformation is as follows:
Sources
Technical Support Center: Navigating the Chemistry of Tert-Butyl Indolin-5-ylcarbamate
Welcome to the technical support center for tert-butyl indolin-5-ylcarbamate. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile intermediate in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying chemical principles to troubleshoot common side reactions and optimize your experimental outcomes. This center is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address the challenges you may encounter.
Part 1: Challenges in the Synthesis of Tert-Butyl Indolin-5-ylcarbamate
The synthesis of tert-butyl indolin-5-ylcarbamate typically involves two key stages: the reduction of a nitro precursor and the subsequent protection of the resulting amine. Each step presents unique challenges and potential for side reactions.
FAQ 1: I am synthesizing 5-aminoindoline from 5-nitroindole via catalytic hydrogenation and observing inconsistent yields and colored impurities. What could be the cause?
Answer:
This is a common issue when reducing nitroarenes, especially those with a heteroaromatic system like indole. The primary culprits are often incomplete reduction and the formation of dimeric byproducts. The hydrogenation of a nitro group to an amine is a stepwise process that proceeds through nitroso and hydroxylamine intermediates.
-
The Problematic Intermediate: The N-arylhydroxylamine intermediate is particularly problematic. If it is not rapidly converted to the amine, it can condense with the nitroso intermediate to form colored azoxy compounds or with the final amine product to form azo compounds. These are intensely colored and can be difficult to remove.
-
Over-reduction: Another potential side reaction is the over-reduction of the indoline ring, especially under harsh conditions (high pressure or temperature) or with highly active catalysts. This can lead to the saturation of the benzene ring.
Troubleshooting Guide: Catalytic Hydrogenation of 5-Nitroindole
| Observation | Potential Cause | Recommended Solution |
| Dark red/orange reaction mixture | Formation of azo/azoxy impurities from hydroxylamine intermediate. | 1. Catalyst Choice: Use a catalyst known for efficient reduction of nitro groups without accumulation of intermediates, such as Palladium on carbon (Pd/C).2. Solvent: Use a protic solvent like ethanol or methanol to facilitate protonolysis of the hydroxylamine. 3. Additive: The addition of a small amount of acid can sometimes help to protonate the hydroxylamine, making it a better leaving group. |
| Low yield of 5-aminoindoline | Incomplete reaction or over-reduction. | 1. Monitor the reaction: Use TLC or LC-MS to track the disappearance of the starting material and the formation of the product. 2. Control reaction parameters: Start with milder conditions (e.g., lower H₂ pressure, room temperature) and gradually increase if the reaction is slow. |
| Product is a mixture of 5-aminoindole and 5-aminoindoline | Incomplete reduction of the indole double bond. | If 5-aminoindoline is the desired product, ensure sufficient catalyst loading and reaction time. If 5-aminoindole is desired, the choice of catalyst and conditions is critical to selectively reduce the nitro group. |
FAQ 2: During the Boc protection of 5-aminoindoline, I'm getting a significant amount of a higher molecular weight byproduct and some unreacted starting material. What is happening?
Answer:
This is a classic selectivity issue in the protection of primary amines. The two main side reactions during the Boc protection of 5-aminoindoline are the formation of the di-Boc protected product and the formation of a urea byproduct.
-
Di-Boc Formation: The initially formed mono-Boc product still has a proton on the nitrogen of the carbamate. Under basic conditions, this proton can be removed, and the resulting anion can react with another molecule of Boc anhydride to form the di-Boc adduct.
-
Urea Formation: While less common under standard Boc protection conditions, if the reaction temperature is too high or a highly activating reagent is used, the Boc-protected amine can form an isocyanate intermediate, which then reacts with another molecule of the amine to form a urea derivative.[1]
Troubleshooting Guide: Boc Protection of 5-Aminoindoline
| Observation | Potential Cause | Recommended Solution |
| Presence of a higher MW peak (by LC-MS) | Formation of the di-Boc protected 5-aminoindoline. | 1. Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of Boc anhydride. A large excess will favor di-Boc formation. 2. Temperature Control: Run the reaction at a lower temperature (0 °C to room temperature). 3. Slow Addition: Add the Boc anhydride solution slowly to the amine solution to maintain a low instantaneous concentration of the anhydride. |
| Low conversion of starting material | Insufficiently basic conditions or low reactivity of the aniline nitrogen. | 1. Base Selection: Use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). For less reactive anilines, a stronger base like sodium hydroxide or potassium carbonate in a biphasic system can be effective.[2] 2. Solvent: Aprotic solvents like THF, DCM, or acetonitrile are commonly used. |
| Formation of a symmetrical urea byproduct | In-situ formation of an isocyanate intermediate. | This is more likely at elevated temperatures. Ensure the reaction is not overheating. If the amine is particularly unreactive, consider alternative protecting group strategies. |
Experimental Protocol: Optimized Boc Protection of 5-Aminoindoline
-
Dissolve 5-aminoindoline (1.0 eq) in a suitable solvent (e.g., THF or DCM) at a concentration of approximately 0.1 M.
-
Add a base, such as triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Dissolve di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in a small amount of the same solvent.
-
Add the Boc₂O solution dropwise to the stirred amine solution over 30-60 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Part 2: Side Reactions in Subsequent Transformations
Once tert-butyl indolin-5-ylcarbamate is synthesized, it is often used in further reactions, such as N-alkylation or acylation at the indoline nitrogen. These steps can also be a source of unwanted side products.
FAQ 3: I am trying to N-alkylate my tert-Butyl indolin-5-ylcarbamate, but I am observing multiple products and low conversion. How can I improve the selectivity?
Answer:
The indoline nitrogen of tert-butyl indolin-5-ylcarbamate is a secondary amine and is nucleophilic enough to undergo alkylation. However, several factors can lead to a complex reaction mixture.
-
Over-alkylation: While less common for a secondary amine, if a highly reactive alkylating agent is used or if the product is deprotonated under the reaction conditions, a second alkylation could theoretically occur, leading to a quaternary ammonium salt.
-
Competing N-H acidity: The pKa of the indoline N-H is crucial. A strong base might be required to deprotonate it for efficient alkylation, but this can also promote side reactions.
-
Reaction with the Carbamate: While the carbamate nitrogen is significantly less nucleophilic, under harsh conditions, it could potentially react.
-
Oxidation: If the reaction is run in the presence of air for extended periods, especially at elevated temperatures, oxidation of the indoline to the corresponding indole can occur.[3]
Troubleshooting Guide: N-Alkylation of tert-Butyl indolin-5-ylcarbamate
| Observation | Potential Cause | Recommended Solution |
| Multiple spots on TLC, complex NMR | A mixture of starting material, desired product, and potential byproducts. | 1. Base Selection: Use a base that is strong enough to deprotonate the indoline nitrogen but not so strong as to cause elimination or other side reactions. Common choices include NaH, K₂CO₃, or Cs₂CO₃. 2. Alkylating Agent: Use a reactive alkylating agent (e.g., alkyl iodide or bromide) but avoid overly harsh conditions. 3. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Formation of an aromatic indole byproduct | Oxidation of the indoline ring. | 1. Degas Solvents: Use degassed solvents. 2. Limit Reaction Time: Monitor the reaction closely and work it up as soon as it is complete. 3. Lower Temperature: If possible, run the reaction at a lower temperature. |
Part 3: Stability and Purification
The stability of tert-butyl indolin-5-ylcarbamate and its purification can be challenging due to the presence of the acid-labile Boc group and the basic indoline nitrogen.
FAQ 4: My purified tert-Butyl indolin-5-ylcarbamate seems to degrade upon storage or during subsequent workups. What are the stability limitations?
Answer:
The primary instability of tert-butyl indolin-5-ylcarbamate arises from the acid-lability of the Boc protecting group.[4]
-
Acidic Conditions: Exposure to even mild acidic conditions can lead to the cleavage of the Boc group, regenerating 5-aminoindoline. This can be a problem during aqueous workups with acidic solutions or during chromatography on silica gel, which is slightly acidic.
-
Thermal Instability: At elevated temperatures, the Boc group can be thermally cleaved.[4]
-
Oxidative Instability: As mentioned previously, the indoline ring is susceptible to oxidation to an indole, which can occur upon prolonged exposure to air.
Troubleshooting Guide: Stability and Purification
| Issue | Potential Cause | Recommended Solution |
| Deprotection during chromatography | Acidity of silica gel. | 1. Neutralize Silica: Pre-treat the silica gel with a solution of triethylamine in the eluent and then flush with the eluent alone before loading the sample. 2. Alternative Media: Consider using neutral alumina for chromatography. |
| Degradation during aqueous workup | Use of acidic washes. | Use neutral or slightly basic washes (e.g., water, saturated sodium bicarbonate solution) during the workup.[5] |
| Discoloration upon storage | Oxidation. | Store the purified compound under an inert atmosphere, protected from light, and at a low temperature (e.g., in a freezer). |
Visualizing the Pathways
To better understand the potential side reactions, the following diagrams illustrate the key transformations.
Caption: Potential side reactions during the Boc protection of 5-aminoindoline.
Caption: Common reactions and side reactions of the indoline core.
References
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]
-
Spyropoulos, C., & Kokotos, C. G. (2014). One-pot synthesis of ureas from Boc-protected amines. The Journal of organic chemistry, 79(10), 4477–4483. Available at: [Link]
-
OSTI.GOV. Ring-opening and hydrodenitrogenation of indole under hydrothermal conditions over Ni, Pt, Ru, and Ni-Ru bimetallic catalysts. Available at: [Link]
-
Wang, D., et al. (2023). Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. Journal of the American Chemical Society. Available at: [Link]
-
Teye, J., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific reports, 10(1), 10118. Available at: [Link]
-
Kokotos, G., & Georgiou, T. (2018). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules (Basel, Switzerland), 23(8), 1949. Available at: [Link]
-
Poon, K. W., & Snieckus, V. (2011). Heterogeneous catalytic hydrogenation of unprotected indoles in water: a green solution to a long-standing challenge. Organic letters, 13(21), 5842–5845. Available at: [Link]
-
ResearchGate. Solvent stability studies in different solvent compositions. Available at: [Link]
-
PubChem. tert-Butyl indolin-5-ylcarbamate. Available at: [Link]
-
ResearchGate. One-Pot Synthesis of Ureas from Boc-Protected Amines. (2014). Available at: [Link]
-
Zier, M., et al. (2021). Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Organic Solvents. Molecules (Basel, Switzerland), 26(21), 6430. Available at: [Link]
-
Madsen, E. L., & Bollag, J. M. (1989). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and environmental microbiology, 55(10), 2622–2626. Available at: [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. Available at: [Link]
-
Szostak, M., & Szostak, R. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Molecules (Basel, Switzerland), 29(10), 2315. Available at: [Link]
-
Gribble, G. W. (2021). Indoline Dehydrogenation. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. Available at: [Link]
-
Reddit. Removal of Boc protecting group as workup? (2014). Available at: [Link]
-
PubMed. One-pot synthesis of ureas from Boc-protected amines. Available at: [Link]
-
AWS. General and Mild Cobalt-Catalyzed C-Alkylation of Unactivated Amides and Esters with Alcohols. Available at: [Link]
-
YouTube. Amine Boc protection-Mechanism and Reaction Setup. (2022). Available at: [Link]
-
PubChem. tert-butyl N-(isoindolin-5-ylmethyl)carbamate. Available at: [Link]
Sources
Technical Support Center: Optimizing Coupling Reactions for tert-Butyl indolin-5-ylcarbamate
Welcome to the technical support resource for optimizing cross-coupling reactions involving tert-Butyl indolin-5-ylcarbamate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of C-N and C-C bond formation with this versatile building block. Drawing from established principles in organometallic chemistry and practical laboratory experience, this document provides a structured approach to troubleshooting common issues and systematically optimizing reaction conditions.
The indoline scaffold is a privileged structure in medicinal chemistry, and its successful functionalization is often a critical step in the synthesis of bioactive molecules.[1][2] This guide focuses primarily on Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which are fundamental for creating aryl-nitrogen bonds.[3][4]
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common issues encountered during the coupling of tert-Butyl indolin-5-ylcarbamate.
Q1: My reaction shows low or no conversion of the starting material. What are the first things I should check?
A1: When facing poor conversion, a systematic check of the foundational elements of the reaction is crucial.
-
Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen.[5] Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that solvents were adequately degassed using methods like freeze-pump-thaw or sparging.[5]
-
Catalyst Activity: The palladium precatalyst may be inactive. Modern palladacycle precatalysts (e.g., G3 or G4) are generally more reliable and activate more cleanly to the active L-Pd(0) species than older sources like Pd(OAc)₂ or Pd₂(dba)₃.[6]
-
Reagent Quality: Verify the purity of your tert-Butyl indolin-5-ylcarbamate and the coupling partner (e.g., aryl halide). Impurities can poison the catalyst. Also, confirm the integrity of the base; alkali metal bases like NaOtBu are hygroscopic and can degrade upon improper storage.
Q2: I'm observing multiple byproducts, including what appears to be a deprotected indoline. What's happening?
A2: The formation of multiple products points towards side reactions or instability of the starting materials or product.
-
Boc Group Instability: The tert-butoxycarbonyl (Boc) protecting group is generally stable to the basic conditions of most coupling reactions. However, prolonged exposure to high temperatures (>120-140 °C) can lead to thermal cleavage.[7] If your reaction requires harsh conditions, consider if a more robust protecting group is necessary.
-
Hydroxylation of Aryl Halide: If using aqueous solvents or a base like KOH with a high water content, the competing hydroxylation of the aryl halide to form a phenol can be a significant side reaction.[8][9][10][11] The choice of ligand is critical to suppress this pathway; specialized ligands like KPhos have been developed for reactions in aqueous media.[8][9][10][11]
-
Homocoupling: Homocoupling of the coupling partner (e.g., boronic acid in Suzuki reactions) can occur if the Pd(II) species is present without coordinating to the desired substrates, often due to improper degassing or slow oxidative addition.[12]
Q3: My yield is consistently low (~20-40%) even with good conversion. Where am I losing my product?
A3: Low isolated yield despite good analytical conversion often points to issues during the workup and purification stages.
-
Workup Issues: The product, an N-aryl indoline, may have some solubility in the aqueous phase, especially if the reaction was quenched with an acid. Ensure the pH is properly adjusted during the extraction process to keep the product in the organic layer.
-
Purification Losses: The polarity of your product might be very similar to that of a major byproduct or unreacted starting material, leading to difficult separation via column chromatography. Try optimizing your solvent system for better separation or consider alternative purification methods like crystallization.
-
Adsorption: Amine-containing compounds can sometimes streak or irreversibly adsorb to silica gel. Pre-treating the silica with triethylamine or using a different stationary phase (like alumina) can mitigate this.
Q4: How do I select the right catalyst system (precatalyst and ligand) for coupling with an aryl chloride versus an aryl bromide?
A4: The choice of ligand is paramount and depends heavily on the electrophile.[6]
-
Aryl Bromides/Iodides: These are more reactive electrophiles. The oxidative addition step is generally faster. A wide range of ligands can be effective, but bulky, electron-rich phosphine ligands like RuPhos or BrettPhos are excellent starting points for coupling with primary or secondary amines.[6]
-
Aryl Chlorides: These are significantly less reactive ("stubborn") electrophiles.[5][13] The C-Cl bond is stronger, making the oxidative addition step more challenging. This requires highly electron-rich and sterically hindered ligands to promote the formation of the active palladium complex. Ligands like tBuBrettPhos or specific palladacycle precatalysts designed for aryl chlorides (e.g., SPhos or XPhos-based G3/G4 precatalysts) are often necessary.[5][6]
Q5: What is the best base to use, and can the choice of base affect my reaction?
A5: The base plays a critical role in deprotonating the indoline nitrogen to form the active nucleophile.[6]
-
Strong, Non-nucleophilic Bases: Sodium tert-butoxide (NaOtBu) is the most common and often most effective base for Buchwald-Hartwig aminations.[14] Other strong bases like potassium tert-butoxide (KOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are also used.[6]
-
Weaker Bases: If your substrate contains base-sensitive functional groups (e.g., esters, enolizable ketones), a stronger base might cause undesired side reactions.[15] In such cases, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, though they may require higher reaction temperatures or longer reaction times.[6][16]
-
Homogeneity: The Buchwald-Hartwig reaction is often heterogeneous due to the poor solubility of inorganic bases.[14] This can sometimes lead to reproducibility issues. Using a soluble organic base or ensuring vigorous stirring can be important.
Section 2: In-Depth Troubleshooting Guides
This section provides a systematic approach to optimizing reaction parameters when initial attempts are unsuccessful.
Catalyst System Optimization
The heart of the cross-coupling reaction is the palladium catalyst. Its performance is dictated by the interplay between the palladium source (precatalyst) and the supporting ligand.
-
Issue: Inactive Catalyst
-
Causality: The active Pd(0) species is generated in situ from a more stable precatalyst. If this reduction step is inefficient or if the generated Pd(0) decomposes (e.g., forms palladium black), the catalytic cycle will halt.
-
Troubleshooting Steps:
-
Switch to a Modern Precatalyst: If you are using Pd(OAc)₂ or Pd₂(dba)₃, switch to a well-defined palladacycle precatalyst like an XPhos-Pd-G3 or RuPhos-Pd-G2. These form the active L-Pd(0) catalyst more cleanly and efficiently.[6]
-
Consider a Pre-activation Step: Before adding your main substrates, stir the palladium precatalyst, ligand, and base in the solvent at room temperature for 10-15 minutes. This can help in the clean formation of the active catalytic species.
-
Increase Catalyst Loading: While not always ideal, increasing the catalyst loading from 1-2 mol% to 3-5 mol% can sometimes overcome minor issues with catalyst decomposition or impurities.
-
-
-
Issue: Inappropriate Ligand Choice
-
Causality: The ligand stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of oxidative addition and reductive elimination.[6] An incorrect ligand can lead to slow reaction rates or complete failure.
-
Troubleshooting Steps:
-
Consult a Ligand Guide: For Buchwald-Hartwig amination, ligand choice is well-studied. For a secondary amine like indoline, ligands from the Buchwald family are excellent choices. Start with a broad ligand like RuPhos for general screening.[6]
-
Screen Different Ligand Classes: If RuPhos fails, screen a small set of ligands with different steric and electronic properties. Good candidates include BrettPhos (effective for primary amines but can work here) or XPhos .[6]
-
Address Steric Hindrance: If either your indoline or the aryl halide is highly sterically hindered, you may need a bulkier ligand to promote the final reductive elimination step.
-
-
Solvent, Temperature, and Time
These parameters define the physical environment of the reaction and are critical for success.
-
Issue: Poor Reaction Rate or Stalling
-
Causality: The reaction kinetics are highly dependent on temperature and solvent. The solvent must dissolve the reactants and intermediates sufficiently, while the temperature provides the necessary activation energy.
-
Troubleshooting Steps:
-
Solvent Choice: Toluene and dioxane are standard non-polar aprotic solvents for these reactions. If solubility is an issue, consider more polar aprotic solvents like DMF or NMP, but be aware they can sometimes coordinate to the metal and may require higher temperatures.
-
Ensure Anhydrous & Degassed Conditions: Water can interfere with the catalyst and promote side reactions.[9] Always use anhydrous solvents and ensure they are thoroughly degassed.
-
Optimize Temperature: Many Buchwald-Hartwig reactions are run between 80-110 °C.[6] If the reaction is slow, incrementally increase the temperature by 10-15 °C. Monitor for potential decomposition of the Boc group at very high temperatures.[7]
-
Monitor Over Time: A reaction that appears stalled at 4 hours might go to completion at 24 hours.[6] Take time points (e.g., 1h, 4h, 12h, 24h) and analyze by TLC or LC-MS to understand the reaction profile.
-
-
Section 3: Standardized Experimental Protocols
General Protocol for a Buchwald-Hartwig C-N Coupling Screen
This protocol is intended for a small-scale (0.1 mmol) reaction to test the viability of a set of conditions.
-
Vessel Preparation: To a 2-dram vial equipped with a magnetic stir bar, add the aryl halide (0.1 mmol, 1.0 equiv.), tert-Butyl indolin-5-ylcarbamate (0.12 mmol, 1.2 equiv.), and the base (e.g., NaOtBu, 0.14 mmol, 1.4 equiv.).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos-Pd-G3, 0.002 mmol, 2 mol%) and the ligand (if not using a precatalyst, e.g., RuPhos, 0.004 mmol, 4 mol%).
-
Inert Atmosphere: Seal the vial with a screw cap containing a PTFE septum. Evacuate and backfill the vial with argon or nitrogen. Repeat this cycle 3-5 times.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 1.0 mL) via syringe.[6]
-
Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).[6]
-
Monitoring: Stir the reaction vigorously. After the desired time (e.g., 12-24 hours), cool the reaction to room temperature and take a small aliquot for analysis by TLC, GC-MS, or LC-MS to determine conversion.[6]
-
Workup: If proceeding, quench the reaction with a saturated aqueous solution of NH₄Cl, and extract the product with an appropriate organic solvent like ethyl acetate.[6]
Section 4: Visual Guides and Data Summaries
Table 1: Recommended Starting Conditions for Buchwald-Hartwig Coupling
| Electrophile Partner | Recommended Precatalyst (2 mol%) | Recommended Ligand (if not precatalyst) | Recommended Base (1.4 equiv) | Solvent | Temperature (°C) |
| Aryl Bromide (electron-neutral) | RuPhos-Pd-G3 | RuPhos (4 mol%) | NaOtBu | Toluene | 100 |
| Aryl Bromide (electron-rich) | RuPhos-Pd-G3 | RuPhos (4 mol%) | NaOtBu | Toluene | 110 |
| Aryl Chloride (electron-poor) | XPhos-Pd-G3 | XPhos (4 mol%) | NaOtBu | Dioxane | 110 |
| Aryl Chloride (electron-rich) | tBuBrettPhos-Pd-G3 | tBuBrettPhos (4 mol%) | KOtBu | Dioxane | 120 |
| Aryl Triflate | BrettPhos-Pd-G3 | BrettPhos (4 mol%) | K₃PO₄ | Toluene | 90 |
Note: These are suggested starting points. Optimization is often required.
Diagrams
Below are visual aids to assist in troubleshooting and understanding the reaction mechanism.
Caption: A decision tree for troubleshooting low reaction yields.
Caption: The catalytic cycle for Buchwald-Hartwig amination.
References
- ChemicalBook. tert-butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate | 1201187-44-1.
- ChemRxiv. Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive.
- Google Patents. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
- ChemSpeed. Optimising a Buchwald-Hartwig amination using the ChemSpeed.
- ACS Publications. Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities | Organometallics.
- BenchChem. optimizing reaction time and temperature for N-Boc protection.
- Lead Sciences. tert-Butyl (5-(tert-butyl)-2-oxoindolin-3-yl)carbamate.
- BenchChem. Optimization of Buchwald-Hartwig amination conditions.
- PubChem. tert-Butyl indolin-5-ylcarbamate | C13H18N2O2 | CID 53432600.
- Reddit. Suzuki help : r/Chempros.
- ACS Publications. C–N Cross-Coupling via Photoexcitation of Nickel–Amine Complexes.
- Journal of the American Chemical Society. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development.
- ACS Publications. Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions | Chemical Reviews.
- ResearchGate. Why can't I achieve good yields for this Suzuki reaction?.
- Beilstein Journal of Organic Chemistry. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C H activation.
- ResearchGate. Comparison of various catalysts in the N-Boc protection of aniline with (Boc) 2 O at room temperature.
- National Institutes of Health (PMC). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development.
- ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
- ACS Publications. Base-Mediated Intramolecular Decarboxylative Synthesis of Alkylamines from Alkanoyloxycarbamates | The Journal of Organic Chemistry.
- National Institutes of Health (PMC). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
- ResearchGate. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C–H activation.
- National Institutes of Health. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
- Organic Chemistry Portal. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development.
- Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling.
- RSC Publishing. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
- Chemical Communications (RSC Publishing). Palladium-catalyzed highly efficient synthesis of functionalized indolizines via cross-coupling/cycloisomerization cascade.
- eScholarship.org. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development.
- ChemRxiv. Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides.
- ACS Publications. Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles.
- National Institutes of Health (PMC). Palladium catalyzed synthesis of indolizines via the carbonylative coupling of bromopyridines, imines and alkynes.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
Sources
- 1. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development [organic-chemistry.org]
- 11. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development [escholarship.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Scale-Up of tert-Butyl Indolin-5-ylcarbamate Synthesis
Welcome to the technical support center for the synthesis and scale-up of tert-butyl indolin-5-ylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and best practices for this critical synthetic intermediate. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to overcome challenges in your laboratory and during scale-up operations.
Introduction: The Importance of tert-Butyl Indolin-5-ylcarbamate
Tert-butyl indolin-5-ylcarbamate is a key building block in the synthesis of a variety of pharmacologically active molecules. Its indoline core and the protected amine functionality make it a versatile intermediate for introducing the indoline scaffold into larger, more complex structures. The successful and efficient synthesis of this compound is therefore a critical step in many drug discovery and development programs.
This guide will address the common challenges encountered during the synthesis, which typically involves a two-step process: the catalytic hydrogenation of 5-nitroindole to 5-aminoindoline, followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group. We will explore potential pitfalls in each of these steps and provide actionable solutions.
Troubleshooting Guide: Common Issues and Solutions in the Synthesis of tert-Butyl Indolin-5-ylcarbamate
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Part 1: Catalytic Hydrogenation of 5-Nitroindole
Q1: My hydrogenation of 5-nitroindole is sluggish or incomplete. What are the likely causes and how can I improve the conversion?
A1: Incomplete hydrogenation is a frequent issue and can often be attributed to catalyst deactivation or suboptimal reaction conditions. Here’s a systematic approach to troubleshooting:
-
Catalyst Activity: The choice and handling of the catalyst are paramount. Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.
-
Cause: The catalyst may be old, improperly stored, or poisoned. Contaminants in the starting material or solvent, such as sulfur compounds, can severely poison the catalyst.[1]
-
Solution:
-
Use fresh, high-quality catalyst from a reputable supplier.
-
Ensure the 5-nitroindole starting material is of high purity. Consider recrystallization if impurities are suspected.
-
Use high-purity, degassed solvents.
-
Increase the catalyst loading. While typically used at 5-10 mol%, increasing it to 15-20 mol% can sometimes drive the reaction to completion, although this is not ideal for scale-up due to cost.
-
-
-
Hydrogen Pressure and Delivery: Insufficient hydrogen availability at the catalyst surface will slow down the reaction.
-
Cause: Low hydrogen pressure or poor mass transfer of hydrogen from the gas to the liquid phase.[2]
-
Solution:
-
Increase the hydrogen pressure. While many hydrogenations can be run at atmospheric pressure, increasing it to 50-100 psi can significantly improve the reaction rate.
-
Ensure vigorous stirring to maximize the gas-liquid interface and facilitate hydrogen dissolution.[2]
-
-
-
Solvent Choice: The solvent plays a crucial role in substrate solubility and catalyst performance.
-
Cause: The solvent may not be optimal for dissolving the starting material or for the catalyst to be well-dispersed.
-
Solution:
-
Methanol, ethanol, and ethyl acetate are common solvents for this reaction. If solubility is an issue, consider a solvent screen with small-scale experiments.
-
The use of acidic additives like acetic acid or phosphoric acid can sometimes improve the reaction rate by protonating the indole nitrogen, making the nitro group more susceptible to reduction.[3]
-
-
Q2: I am observing the formation of byproducts during the hydrogenation. What are they and how can I avoid them?
A2: The primary byproduct of concern is the over-reduction of the indoline ring to form octahydroindole.
-
Cause: Over-reduction occurs when the reaction is allowed to proceed for too long or under conditions that are too harsh (high temperature or pressure).[3]
-
Solution:
-
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stop the reaction as soon as the starting material is consumed.
-
Condition Optimization: Use the mildest conditions possible that still afford a reasonable reaction rate. This often means lower hydrogen pressure and ambient temperature.
-
Part 2: Boc Protection of 5-Aminoindoline
Q1: The Boc protection of my 5-aminoindoline is giving a low yield. What are the key factors to consider?
A1: Low yields in Boc protection are often related to the quality of the starting material, reagent stoichiometry, and reaction conditions.
-
Purity of 5-Aminoindoline: The starting amine must be pure and free of residual acids from the previous step.
-
Cause: Residual acid can neutralize the base used in the Boc protection, hindering the reaction.
-
Solution: Ensure the 5-aminoindoline is thoroughly purified after the hydrogenation step. An aqueous workup with a mild base to neutralize any residual acid is recommended.
-
-
Reagent Stoichiometry and Addition: The amount of di-tert-butyl dicarbonate ((Boc)₂O) and the base are critical.
-
Cause: Insufficient (Boc)₂O or base will lead to incomplete reaction. An excess of (Boc)₂O can lead to the formation of the di-Boc protected byproduct.
-
Solution:
-
Use a slight excess of (Boc)₂O (1.1-1.2 equivalents).
-
Use at least one equivalent of a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
-
Add the (Boc)₂O solution slowly to the solution of the amine and base to maintain good control over the reaction.
-
-
-
Reaction Conditions: Temperature and solvent can influence the reaction rate and outcome.
-
Cause: The reaction may be too slow at low temperatures, or side reactions may occur at elevated temperatures.
-
Solution:
-
Q2: I am observing the formation of a significant amount of a white precipitate (urea byproduct). How can I prevent this?
A2: The formation of symmetrical urea is a common side reaction in Boc protections, especially when moisture is present.[5]
-
Cause: Water reacts with (Boc)₂O to form an unstable carbamic acid, which can then react with the starting amine to form a urea.
-
Solution:
-
Anhydrous Conditions: Use anhydrous solvents and perform the reaction under an inert atmosphere (nitrogen or argon).
-
Order of Addition: Adding the amine solution to the (Boc)₂O solution can sometimes minimize this side reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical synthesis protocol for tert-butyl indolin-5-ylcarbamate starting from 5-nitroindole?
A1: A general two-step protocol is as follows:
Step 1: Catalytic Hydrogenation of 5-Nitroindole
-
To a solution of 5-nitroindole (1.0 eq) in methanol or ethanol, add 10 mol% of 10% Pd/C.
-
Purge the reaction vessel with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon or a Parr shaker at 50 psi).
-
Stir the reaction mixture vigorously at room temperature and monitor the progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain crude 5-aminoindoline, which can be used in the next step after drying.
Step 2: Boc Protection of 5-Aminoindoline
-
Dissolve the crude 5-aminoindoline (1.0 eq) in anhydrous THF or DCM.
-
Add triethylamine (1.2 eq) to the solution and cool to 0°C.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or crystallization.
Q2: How can I purify the final product, tert-butyl indolin-5-ylcarbamate?
A2: The purification method will depend on the scale and the purity of the crude product.
-
Column Chromatography: For small to medium scales, silica gel column chromatography is effective. A gradient of ethyl acetate in hexanes is typically used for elution.
-
Crystallization: For larger scales, crystallization is the preferred method.
-
Dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate, isopropanol).
-
Slowly add a solvent in which the product is poorly soluble (an anti-solvent), such as hexanes or heptane, until the solution becomes cloudy.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a cold solvent mixture, and dry under vacuum. A patent for a similar compound suggests crystallization from n-hexane.[6]
-
Q3: What are the key safety considerations when scaling up this synthesis?
A3: Scaling up introduces several safety challenges that must be addressed:
-
Catalytic Hydrogenation:
-
Pyrophoric Catalyst: Dry Pd/C can be pyrophoric and should be handled with care, preferably in a wet state or under an inert atmosphere.[7]
-
Flammable Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air. Ensure all equipment is properly grounded and there are no ignition sources. The hydrogenation should be conducted in a well-ventilated area or a dedicated hydrogenation facility.[7]
-
Exothermic Reaction: The reduction of a nitro group is highly exothermic. On a large scale, proper heat management is crucial to prevent a runaway reaction. This includes controlled addition of reagents (if using a transfer hydrogenation method) and efficient cooling of the reactor.[2]
-
-
Di-tert-butyl dicarbonate ((Boc)₂O):
Scale-Up Challenges and Considerations
Scaling up the synthesis of tert-butyl indolin-5-ylcarbamate from the lab bench to a pilot plant or manufacturing facility requires careful consideration of several factors:
| Challenge | Laboratory Scale | Scale-Up Consideration |
| Mixing | Magnetic or overhead stirring is usually sufficient. | In large reactors, inefficient mixing can lead to localized "hot spots" or high concentrations of reagents, promoting side reactions. Proper impeller design and agitation speed are critical. |
| Heat Transfer | The large surface-area-to-volume ratio allows for efficient heat dissipation. | The surface-area-to-volume ratio decreases significantly, making heat removal more challenging. A thorough understanding of the reaction exotherm and the reactor's cooling capacity is essential to prevent runaway reactions.[2] |
| Hydrogenation Safety | Typically performed in a standard fume hood with a balloon or a small Parr shaker. | Requires a dedicated hydrogenation reactor with appropriate safety features, including pressure relief valves, temperature and pressure monitoring, and potentially a blast shield.[7] |
| Purification | Column chromatography is a viable option. | Column chromatography is often impractical and expensive at a large scale. Developing a robust crystallization procedure is crucial for efficient and economical purification. |
| Solid Handling | Manual addition of catalyst and reagents is common. | Requires engineered solutions for the safe transfer of pyrophoric catalysts and other reagents to the reactor. |
Visualizing the Synthetic Workflow
To better understand the process, the following diagrams illustrate the reaction pathway and a troubleshooting workflow.
Caption: Synthetic pathway for tert-butyl indolin-5-ylcarbamate.
Caption: Troubleshooting flowchart for low yield in hydrogenation.
Conclusion
The synthesis of tert-butyl indolin-5-ylcarbamate, while conceptually straightforward, presents several challenges, particularly during scale-up. A thorough understanding of the reaction mechanisms, potential side reactions, and the impact of process parameters is essential for a successful outcome. By systematically addressing issues related to catalyst performance, reaction conditions, and purification, researchers can develop a robust and scalable process. Always prioritize safety, especially when working with flammable gases and pyrophoric catalysts at a larger scale.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- Iannotta, R., et al. (2021). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry, 64(15), 11389-11415.
- Ben Hmid, R., et al. (2014). tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o793.
- Pope, B. M., et al. (1978).
- Gürtler, C., et al. (2011). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge.
- Chandra, T., & Zebrowski, J. P. (2016). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety, 23(4), 22-27.
- Carpino, L. A., et al. (1992). Process for preparing di-tert.-butyl dicarbonate.
-
Neuland Laboratories. (2022, August 30). 3 Key Elements of Successful Hydrogenation Scale-Up. Retrieved from [Link]
- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
-
ResearchGate. (2014). tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate. Retrieved from [Link]
- Pipeline and Hazardous Materials Safety Administration. (2009, June 19).
- Sigma-Aldrich. (n.d.).
- Furrer, T., et al. (2021). New Scale-up Technologies for Hydrogenation Reactions in Multipurpose Pharmaceutical Production Plants. CHIMIA International Journal for Chemistry, 75(11), 948-952.
- Kotha, S., & Khedkar, P. (2005). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 82, 134.
- Bhookya, S., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Journal of Chemical Biology, 10(3), 105-115.
- Li, H., et al. (2017). Catalytic hydrogenation of p-nitroanisole over Raney nickel for p-aminoanisole synthesis: Intrinsic kinetics studies. Chinese Journal of Chemical Engineering, 25(7), 893-899.
- Sci-Hub. (n.d.). Synthesis of tert-butyl (substituted benzamido)
- ResearchGate. (n.d.).
- Google Patents. (n.d.).
- Gemo, N., et al. (2022). Rational scale-up of catalytic hydrogenation involving slowly dissolving reactants. Chemical Engineering Science, 259, 117822.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Britton, J., et al. (2016). Enabling the Scale-Up of a Key Asymmetric Hydrogenation Step in the Synthesis of an API Using Continuous Flow Solid-Supported Catalysis. Organic Process Research & Development, 20(7), 1284-1292.
- Chankeshwara, S. V., & Chakraborti, A. K. (2006). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Organic Letters, 8(15), 3259-3262.
- Wang, H., et al. (2023). Temperature-Dependent Hydrogenation, Hydrodeoxygenation, and Hydrogenolysis of Anisole on Nickel Catalysts.
- Bhookya, S., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Journal of Chemical Biology, 10(3), 105-115.
- The International Isocyanate Institute. (n.d.). MDI and TDI: Safety, Health and the Environment.
- Barboza, C. A. M., et al. (2020). Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes. Molecules, 25(18), 4235.
- Esteves, L. M., et al. (2021). Catalytic Transfer Hydrogenation and Acid Reactions of Furfural and 5-(Hydroxymethyl)furfural over Hf-TUD-1 Type Catalysts.
- ResearchGate. (n.d.). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines.
- Le, C. M., et al. (2013). Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions. Journal of the American Chemical Society, 135(48), 18161-18168.
Sources
- 1. Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3 Key Elements of Successful Hydrogenation Scale-Up | Neuland Labs [neulandlabs.com]
- 3. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 7. chem.wisc.edu [chem.wisc.edu]
- 8. phmsa.dot.gov [phmsa.dot.gov]
- 9. US5151542A - Process for preparing di-tert.-butyl dicarbonate - Google Patents [patents.google.com]
Navigating N-Alkylation of tert-Butyl indolin-5-ylcarbamate: A Guide to Selectivity
Welcome to the Technical Support Center for scientists and researchers engaged in the synthesis of indoline derivatives. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding a common yet critical challenge: the selective mono-N-alkylation of tert-Butyl indolin-5-ylcarbamate and related structures. Over-alkylation is a persistent issue that can derail synthetic campaigns, leading to reduced yields, complex purification challenges, and wasted resources. This document is designed to equip you with the mechanistic understanding and practical protocols needed to control this reaction and achieve your desired mono-alkylated product with high fidelity.
Section 1: Troubleshooting Guide - When Reactions Go Awry
This section addresses specific experimental problems in a question-and-answer format. We diagnose the likely cause of the issue and provide actionable solutions based on fundamental chemical principles.
Question 1: My LC-MS analysis shows a major peak corresponding to the di-alkylated product and very little of my desired mono-alkylated indoline. What is causing this over-alkylation?
Answer: This is a classic case of the "runaway train" reaction, a common issue in the alkylation of primary and secondary amines.[1] The root cause is that the product of the first alkylation—the mono-alkylated indoline—is often more nucleophilic, and sometimes less sterically hindered, than the starting indoline itself. This makes it a better substrate for a second alkylation, leading to the undesired di-alkylated species.
Several factors can exacerbate this issue:
-
Strong Base/High Temperature: Using a very strong base (like NaH or LiHMDS) in stoichiometric amounts or running the reaction at elevated temperatures fully deprotonates the indoline nitrogen. This generates a high concentration of the highly reactive indolinide anion, which rapidly reacts with the alkylating agent. Once the mono-alkylated product forms, it can be deprotonated (if it has a proton) or can directly attack another molecule of the alkylating agent, leading to a quaternary ammonium salt if possible, or if the initial product is a secondary amine, it will be more nucleophilic than the starting material.
-
Stoichiometry: Using a large excess of the alkylating agent will naturally drive the reaction towards multiple additions.
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO can accelerate SN2 reactions but may not sufficiently temper the reactivity, contributing to over-alkylation.
Solutions to Favor Mono-alkylation:
-
Re-evaluate Your Base: Switch to a milder, non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[2] These bases are not strong enough to cause complete deprotonation. Instead, they establish an equilibrium with a low steady-state concentration of the indolinide anion. This kinetic control slows the overall reaction rate and significantly disfavors the second alkylation.
-
Control Stoichiometry and Addition: Use the alkylating agent as the limiting reagent (typically 1.0-1.2 equivalents). For highly reactive alkylating agents, consider slow, dropwise addition of the agent to the reaction mixture to keep its instantaneous concentration low.
-
Lower the Temperature: Run the reaction at room temperature or even 0 °C. Lower temperatures decrease the rate of both alkylation steps, but can disproportionately slow the second, undesired reaction, thus improving selectivity.[3]
-
Optimize the Solvent: While polar aprotic solvents are common, consider less polar options like THF or CH₂Cl₂.[4][5] These solvents can modulate the reactivity of the anionic intermediate and may improve selectivity.
Question 2: My reaction is sluggish with K₂CO₃, but heating it just leads to a complex mixture with significant di-alkylation. How can I increase the reaction rate without sacrificing selectivity?
Answer: This scenario represents a classic kinetic vs. thermodynamic challenge.[6] You need to accelerate the desired reaction (mono-alkylation) without providing enough energy to overcome the activation barrier for the undesired one (di-alkylation).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for sluggish but selective reactions.
Detailed Strategies:
-
Catalytic Iodide: If you are using an alkyl chloride or bromide, adding a catalytic amount (5-10 mol%) of sodium or potassium iodide can significantly accelerate the reaction. The iodide acts as a catalyst in a Finkelstein reaction, transiently forming the more reactive alkyl iodide in situ, which then reacts faster with the indoline.
-
Solvent and Phase Transfer: Switching to acetonitrile or using a phase-transfer catalyst (e.g., TBAB) with K₂CO₃ in a solvent like toluene can enhance the reaction rate by improving the solubility and availability of the base.
-
Alternative Alkylation Methods: If direct alkylation proves too difficult to control, consider a complete change of strategy. Reductive amination is an excellent and often superior alternative for introducing alkyl groups.[7][8] This two-step, one-pot process involves forming an iminium ion with an aldehyde or ketone, which is then reduced in situ. This method is inherently self-limiting and almost exclusively yields the mono-alkylated product.[1]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the fundamental principles for choosing the right base to ensure selective mono-alkylation?
The choice of base is arguably the most critical factor. The goal is to control the concentration of the nucleophilic indolinide anion.
| Base Type | Examples | Mechanism of Control | Pros | Cons |
| Strong, Non-nucleophilic | NaH, LiHMDS, n-BuLi | Stoichiometric Deprotonation: Rapidly and irreversibly generates a high concentration of the indolinide anion. | Fast reaction rates. | High risk of over-alkylation; requires strictly anhydrous conditions. |
| Weak, Inorganic | K₂CO₃, Cs₂CO₃ | Equilibrium Control: Establishes a reversible acid-base equilibrium, maintaining a low, steady-state concentration of the anion.[2] | Excellent selectivity for mono-alkylation; milder conditions; readily available. | Slower reaction rates; may require heating or catalysts for less reactive electrophiles. |
| Organic, Non-nucleophilic | DBU, DIPEA | Proton Scavenging: Primarily acts to neutralize the H-X byproduct of the reaction, driving the equilibrium forward. | Moderate reactivity; good for acid-sensitive substrates. | Can sometimes be nucleophilic; may require higher temperatures. |
Recommendation: Start with weaker inorganic bases like K₂CO₃ or Cs₂CO₃ in a suitable polar aprotic solvent (e.g., Acetonitrile or DMF) at room temperature.[2] Only escalate to stronger bases if the reaction fails to proceed.
Q2: How does the Boc protecting group on the C5-amine influence the N1-alkylation reaction?
The tert-butoxycarbonyl (Boc) group at the C5-position is an electron-withdrawing group via resonance. This has two main effects:
-
Increased Acidity: It makes the N-H proton of the indoline slightly more acidic compared to an unsubstituted indoline. This facilitates deprotonation, even with milder bases.
-
Reduced Nucleophilicity: The overall electron density on the indoline nitrogen is slightly reduced, which can temper its reactivity as a nucleophile.
In practice, these effects are relatively subtle and do not fundamentally change the strategies outlined above. The primary challenge remains the increased nucleophilicity of the N-alkylated product relative to the starting material. The presence of the Boc group should not be a major hindrance and is stable to the typical basic conditions used for N-alkylation.
Q3: Are there modern, catalytic alternatives to traditional SN2 alkylation?
Yes, the field of catalysis offers several powerful alternatives that can provide high selectivity.
-
Borrowing Hydrogen (or Hydrogen Autotransfer) Catalysis: This elegant method uses an alcohol as the alkylating agent.[9] A transition metal catalyst (often based on Ru or Ir) temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ.[10] This aldehyde then undergoes reductive amination with the indoline, and the catalyst returns the hydrogen to reduce the resulting iminium ion. The reaction is highly atom-economical (water is the only byproduct) and often shows excellent selectivity for mono-alkylation.
-
Aza-Wacker Type Reactions: For specific substrates, palladium-catalyzed reactions can couple indolines with alkenols to form N-alkylated products.[11] These methods can offer unique reactivity and selectivity profiles.
Caption: Comparison of traditional SN2 and reductive amination pathways.
Section 3: Experimental Protocols
Protocol 1: Selective Mono-Alkylation using Potassium Carbonate
This protocol is the recommended starting point for achieving selective mono-alkylation of tert-Butyl indolin-5-ylcarbamate.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add tert-Butyl indolin-5-ylcarbamate (1.0 equiv).
-
Reagents: Add anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 equiv) and a catalytic amount of potassium iodide (KI, 0.1 equiv).
-
Solvent: Add anhydrous acetonitrile or DMF (to make a ~0.1 M solution).
-
Addition: Stir the suspension at room temperature for 15-30 minutes. Add the alkylating agent (e.g., an alkyl bromide, 1.1 equiv) dropwise.
-
Reaction: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS every 2-4 hours. If the reaction is slow, it can be gently heated to 40-50 °C, but monitor carefully for the formation of di-alkylated product.
-
Workup: Once the starting material is consumed, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Protocol 2: Selective Mono-Alkylation via Reductive Amination
This protocol is an excellent alternative when direct alkylation fails or for introducing more complex alkyl groups.
-
Setup: To a round-bottom flask, add tert-Butyl indolin-5-ylcarbamate (1.0 equiv) and the desired aldehyde (1.1-1.2 equiv).
-
Solvent: Dissolve the components in a suitable solvent such as dichloroethane (DCE) or tetrahydrofuran (THF).
-
Acid Catalyst (Optional): Add a small amount of acetic acid (0.1-0.5 equiv) to catalyze iminium ion formation. Stir at room temperature for 1-2 hours.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) portion-wise over 10-15 minutes. Note: The reaction may effervesce.
-
Reaction: Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC or LC-MS (typically 4-24 hours).
-
Workup: Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.
-
Extraction: Extract the mixture with a suitable organic solvent (e.g., ethyl acetate or CH₂Cl₂). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
-
Maji, M., Borthakur, I., Srivastava, S., & Kundu, S. (2022). Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. The Journal of Organic Chemistry, 87(9), 5603–5616. [Link]
-
Coombs, J. R., & Sigman, M. S. (2019). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. ACS Catalysis, 9(7), 6393–6398. [Link]
-
Organic Chemistry Portal. (n.d.). Alkylation of Amines, Part 5: Alternative Strategies. YouTube. [Link]
-
ChemHelpASAP. (2019). in the chemical literature: N-alkylation of an indole. YouTube. [Link]
-
Velarde, S. P., et al. (2011). Methylation of Sydnone N-Oxides: Kinetic and Thermodynamic Control in the Alkylation Site of an Electron-Rich Heterocycle. The Journal of Organic Chemistry, 76(13), 5456–5460. [Link]
-
Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Effect of solvent on the alkylation. [Link]
-
National Institutes of Health. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. [Link]
-
ResearchGate. (n.d.). tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate. [Link]
-
Trost, B. M., & Toste, F. D. (2003). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. Journal of the American Chemical Society, 125(11), 3090–3100. [Link]
-
McLaughlin, M., Palucki, M., & Davies, I. W. (2006). Efficient Access to Azaindoles and Indoles. Organic Letters, 8(15), 3307–3310. [Link]
-
Procter, D. J., et al. (2019). A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. Nature Communications, 10(1), 4793. [Link]
-
Engle, K. M., & Yu, J.-Q. (2021). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters, 23(12), 4768–4772. [Link]
-
Royal Society of Chemistry. (2024). Development of a selective and scalable N1-indazole alkylation. [Link]
-
Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]
-
Wang, Q., et al. (2018). Base-Mediated Intramolecular Decarboxylative Synthesis of Alkylamines from Alkanoyloxycarbamates. The Journal of Organic Chemistry, 83(11), 6045–6052. [Link]
-
National Institutes of Health. (n.d.). General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of tertiary arylamines: Lewis acid-catalyzed direct reductive N-alkylation of secondary amines with ketones through an alternative pathway. [Link]
-
Organic Chemistry Portal. (n.d.). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. [Link]
-
Houk, K. N., et al. (2001). Theoretical Elucidation of Kinetic and Thermodynamic Control of Radical Addition Regioselectivity. Journal of the American Chemical Society, 123(30), 7290–7297. [Link]
-
Reddy, V. G., et al. (2023). Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides. The Journal of Organic Chemistry, 88(5), 2946–2958. [Link]
-
ResearchGate. (n.d.). Selective N-Alkylation of Indoles with Primary Alcohols Using a Pt/HBEA Catalyst. [Link]
-
University of Cagliari Institutional Research Repository. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Efficient Access to Azaindoles and Indoles [organic-chemistry.org]
- 8. Synthesis of tertiary arylamines: Lewis acid-catalyzed direct reductive N-alkylation of secondary amines with ketones through an alternative pathway - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. iris.unica.it [iris.unica.it]
- 10. Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols [organic-chemistry.org]
- 11. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Indole N-Protection: A Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, the indole nucleus is a cornerstone of countless bioactive molecules. Its rich chemistry, however, is often complicated by the reactivity of the N-H proton, which can interfere with desired synthetic transformations. The strategic use of nitrogen protecting groups is therefore paramount to achieving complex molecular architectures. This guide provides an in-depth comparison of common strategies for indole N-protection, with a focus on tert-butyloxycarbonyl (Boc), p-toluenesulfonyl (Ts), 2-(trimethylsilyl)ethoxymethyl (SEM), and benzyloxycarbonyl (Cbz) groups. We will also address the role of pre-functionalized building blocks, such as tert-Butyl indolin-5-ylcarbamate, in modern synthetic workflows.
The Imperative of Indole N-Protection
The indole N-H proton is acidic (pKa ≈ 17 in DMSO) and can be readily deprotonated by common bases, leading to undesired side reactions. Furthermore, the indole nitrogen can participate in various reactions, including oxidation and alkylation. N-protection mitigates these issues by replacing the active hydrogen with a group that is stable under specific reaction conditions and can be selectively removed later. The choice of a protecting group is a critical decision that influences not only the stability of the indole but also its reactivity in subsequent steps.
A Comparative Analysis of Common Indole N-Protecting Groups
The ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removable under mild conditions that do not affect other functional groups in the molecule. Here, we compare the performance of four widely used N-protecting groups for indoles.
| Protecting Group | Structure | Common Protection Conditions | Common Deprotection Conditions | Stability & Key Features |
| Boc (tert-Butyloxycarbonyl) | (Boc)₂O, DMAP, THF, rt | TFA, DCM, rt; or NaOMe, MeOH, rt | Stable to a wide range of non-acidic conditions. Electron-withdrawing nature deactivates the indole ring towards electrophilic substitution. | |
| Ts (p-Toluenesulfonyl) | TsCl, NaH, DMF, 0 °C to rt | Mg, MeOH, reflux; or Cs₂CO₃, THF/MeOH, rt to reflux | Very stable to acidic and oxidative conditions. Strongly electron-withdrawing, significantly deactivating the indole ring. Can be challenging to remove. | |
| SEM ([2-(Trimethylsilyl)ethoxy]methyl) | SEMCl, NaH, DMF, 0 °C | TBAF, THF, reflux; or TFA, DCM, rt | Stable to a broad range of conditions, including organometallics and mild acids/bases. Cleavage with fluoride is orthogonal to many other protecting groups. | |
| Cbz (Benzyloxycarbonyl) | CbzCl, NaH, DMF, 0 °C | H₂, Pd/C, MeOH, rt (Hydrogenolysis) | Stable to acidic and basic conditions. Deprotection by hydrogenolysis is mild and highly selective, but incompatible with reducible functional groups. |
In Focus: tert-Butyl indolin-5-ylcarbamate - A Functionalized Building Block
It is crucial to distinguish between protecting the indole nitrogen and utilizing an indole derivative where another functional group is protected. A prime example is tert-Butyl indolin-5-ylcarbamate . In this molecule, the carbamate group serves to protect an amino functionality at the 5-position of the indoline (a reduced indole) ring. This compound is not an N-protected indole in the conventional sense but rather a valuable synthetic intermediate. It allows for modifications at other positions of the indoline scaffold before the deprotection of the 5-amino group for further functionalization, a common strategy in the synthesis of kinase inhibitors and other pharmaceuticals.
Experimental Protocols: A Practical Guide
The following are representative, step-by-step protocols for the protection and deprotection of the indole nitrogen with the Boc and Ts groups. These protocols are intended as a starting point and may require optimization for specific substrates.
N-Boc Protection of Indole
This protocol describes the straightforward protection of indole using di-tert-butyl dicarbonate.
Diagram of the N-Boc protection workflow.
Step-by-Step Protocol:
-
To a solution of indole (1.0 eq) and 4-(dimethylamino)pyridine (DMAP, 0.1 eq) in anhydrous tetrahydrofuran (THF) is added a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) in THF dropwise at room temperature.
-
The reaction mixture is stirred at room temperature for 12-24 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with water and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford N-Boc-indole.
N-Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol outlines the acidic cleavage of the Boc group.
Diagram of the N-Boc deprotection workflow.
Step-by-Step Protocol:
-
To a solution of N-Boc-indole (1.0 eq) in dichloromethane (DCM) at 0 °C is added trifluoroacetic acid (TFA, 5-10 eq) dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 1-3 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the solvent and excess TFA are removed under reduced pressure.
-
The residue is carefully neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with DCM.
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated to give the deprotected indole.
N-Tosylation of Indole
This protocol describes the protection of indole with a tosyl group using a strong base.
Step-by-Step Protocol:
-
To a suspension of sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) in anhydrous dimethylformamide (DMF) at 0 °C is added a solution of indole (1.0 eq) in DMF dropwise.
-
The mixture is stirred at 0 °C for 30 minutes, then a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq) in DMF is added.
-
The reaction is allowed to warm to room temperature and stirred for 4-6 hours.
-
The reaction is quenched by the slow addition of water at 0 °C.
-
The mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated.
-
The crude product is purified by recrystallization or column chromatography to yield N-tosylindole.
N-Tosyl Deprotection using Magnesium and Methanol
This protocol details a reductive cleavage of the robust N-tosyl group.
Step-by-Step Protocol:
-
To a solution of N-tosylindole (1.0 eq) in anhydrous methanol is added magnesium turnings (Mg, 10 eq).
-
The mixture is heated to reflux and stirred vigorously. The reaction is often accompanied by the evolution of hydrogen gas.
-
The reaction progress is monitored by TLC. The reaction may take several hours to reach completion.
-
Upon completion, the reaction is cooled to room temperature and filtered to remove excess magnesium.
-
The filtrate is concentrated, and the residue is partitioned between water and ethyl acetate.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the deprotected indole.
Causality and Strategic Considerations
The choice of a protecting group is dictated by the planned synthetic route.
-
Boc: The Boc group is a workhorse in indole chemistry due to its ease of introduction and removal. Its lability to acid makes it orthogonal to base-stable protecting groups. However, the electron-withdrawing nature of the Boc group deactivates the indole ring, which can be advantageous in preventing unwanted side reactions during certain transformations but can hinder desired electrophilic substitutions at the C3 position.
-
Ts: The tosyl group offers exceptional stability to a wide range of conditions, making it suitable for multi-step syntheses involving harsh reagents. This robustness, however, comes at the cost of difficult removal. The strongly electron-withdrawing nature of the tosyl group significantly deactivates the indole nucleus, often directing lithiation to the C2 position.
-
SEM: The SEM group provides broad stability and the unique advantage of fluoride-mediated deprotection. This orthogonality is highly valuable in complex syntheses with multiple protecting groups. It is generally considered to be less electron-withdrawing than sulfonyl groups, having a more moderate impact on the indole's reactivity.
-
Cbz: The Cbz group is prized for its stability to both acidic and basic conditions. Its removal by catalytic hydrogenolysis is a very mild and clean process. This makes it an excellent choice when other functional groups in the molecule are sensitive to acids or bases. However, the use of a palladium catalyst and hydrogen gas is not compatible with functional groups that can be reduced, such as alkenes, alkynes, or some nitro groups.
Conclusion
The judicious selection and application of nitrogen protecting groups are fundamental to the successful synthesis of complex indole-containing molecules. While tert-Butyl indolin-5-ylcarbamate serves as a valuable functionalized building block, the protection of the indole nitrogen itself is most commonly achieved with groups like Boc, Ts, SEM, and Cbz. Each of these protecting groups offers a unique profile of stability and reactivity, and the optimal choice depends on the specific demands of the synthetic strategy. A thorough understanding of their respective strengths and weaknesses, as detailed in this guide, empowers the synthetic chemist to navigate the intricate landscape of indole chemistry with precision and efficiency.
References
-
Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014. [Link]
-
Cacchi, S.; Fabrizi, G. Synthesis of Indoles and Related Compounds. Chem. Rev.2005 , 105 (8), 2873–2920. [Link]
-
Humphrey, G. R.; Kuethe, J. T. Practical Methodologies for the Synthesis of Indoles. Chem. Rev.2006 , 106 (7), 2875–2911. [Link]
-
Bandini, M.; Melloni, A.; Umani-Ronchi, A. New Catalytic Approaches in the Stereoselective Friedel−Crafts Alkylation Reaction. Angew. Chem. Int. Ed.2004 , 43 (5), 550–556. [Link]
-
Lipshutz, B. H.; Pegram, J. J. β-(Trimethylsilyl)ethoxymethyl chloride. A new reagent for the protection of the imidazole nitrogen. Tetrahedron Lett.1980 , 21 (35), 3343–3346. [Link]
-
Yadav, J. S.; Reddy, B. V. S.; Reddy, K. B.; Raj, K. S.; Prasad, A. R. A mild and efficient N-detosylation of indoles and related heterocycles using cesium carbonate. Tetrahedron Lett.2006 , 47 (36), 6371-6374. [Link]
-
Kroutil, J.; Trnka, T.; Císařová, I.; Lyčka, A.; Dvořák, D. N-Arylation of Indoles with Aryl Halides: A Comparison of Catalytic Systems. Eur. J. Org. Chem.2004 , 2004 (21), 4491–4499. [Link]
-
Park, I.-K.; Suh, S.-E.; Lim, B.-Y.; Cho, C.-G. Aryl Hydrazide beyond as Surrogate of Aryl Hydrazine in the Fischer Indolization: The Synthesis of N-Cbz-indoles, N-Cbz-carbazoles, and N,N′-Bis-Cbz-pyrrolo[2,3-f]indoles. Org. Lett.2009 , 11 (23), 5454–5456. [Link]
yield comparison between different synthetic routes to tert-Butyl indolin-5-ylcarbamate
For researchers and professionals in drug development and chemical synthesis, the efficient and reliable production of key intermediates is paramount. tert-Butyl indolin-5-ylcarbamate is a valuable building block in the synthesis of various pharmacologically active compounds. This guide provides a detailed comparison of the two primary synthetic routes to this carbamate, offering experimental protocols and quantitative data to inform your choice of methodology.
Executive Summary
The synthesis of tert-Butyl indolin-5-ylcarbamate is predominantly achieved through two competitive routes: the reduction of 5-nitroindoline followed by N-tert-butoxycarbonylation (Route 1) and the direct N-tert-butoxycarbonylation of 5-aminoindoline (Route 2). While the route starting from 5-nitroindoline offers a pathway from a more readily available starting material, it involves an additional synthetic step. The direct coupling route with 5-aminoindoline is a more streamlined, one-pot synthesis. The choice between these routes will depend on factors such as the availability and cost of the starting material, desired overall yield, and process safety considerations.
Comparison of Synthetic Routes
| Parameter | Route 1: From 5-Nitroindoline | Route 2: From 5-Aminoindoline |
| Starting Material | 5-Nitroindoline | 5-Aminoindoline |
| Number of Steps | Two (Reduction, Boc-protection) | One |
| Key Reagents | Reducing agents (e.g., Pd/C, H₂, Hydrazine hydrate), Di-tert-butyl dicarbonate ((Boc)₂O) | Di-tert-butyl dicarbonate ((Boc)₂O), Base/Catalyst |
| Reported Yield | Generally high for both steps | Excellent for similar reactions[1] |
| Safety Concerns | Use of flammable hydrogen gas with Pd/C catalyst or toxic hydrazine hydrate. | Generally safer reagents. |
| Advantages | Utilizes a potentially more accessible and economical starting material. | Shorter reaction sequence, simpler procedure. |
| Disadvantages | Longer reaction sequence, requires handling of hazardous reagents. | Starting material may be more expensive or less readily available. |
Route 1: Synthesis from 5-Nitroindoline
This two-step approach involves the initial reduction of the nitro group of 5-nitroindoline to form 5-aminoindoline, which is then protected with a tert-butoxycarbonyl (Boc) group.
Step 1: Reduction of 5-Nitroindoline
The reduction of the aromatic nitro group is a common and well-established transformation in organic synthesis. Catalytic hydrogenation is a widely used industrial method for the reduction of aromatic nitro compounds[2].
Causality Behind Experimental Choices: The choice of a palladium on carbon (Pd/C) catalyst with hydrogen gas is a standard and highly efficient method for nitro group reduction, often providing clean conversion and high yields[3]. The catalyst provides a surface for the reaction to occur, and hydrogen acts as the reducing agent. The use of an acidic additive can sometimes enhance the catalyst activity and suppress side reactions[4].
Step 2: N-tert-Butoxycarbonylation
The resulting 5-aminoindoline is then reacted with di-tert-butyl dicarbonate ((Boc)₂O) to yield the final product.
Causality Behind Experimental Choices: Di-tert-butyl dicarbonate is the most common reagent for introducing the Boc protecting group due to its high reactivity and the innocuous nature of its byproducts (tert-butanol and CO₂). The reaction is often carried out in the presence of a base to neutralize the acidic proton of the carbamic acid intermediate, driving the reaction to completion.
Figure 1: Synthetic workflow for Route 1 starting from 5-nitroindoline.
Route 2: Direct Synthesis from 5-Aminoindoline
This route is a more direct, one-step process that involves the N-tert-butoxycarbonylation of commercially available or previously synthesized 5-aminoindoline.
N-tert-Butoxycarbonylation of 5-Aminoindoline
The direct protection of 5-aminoindoline with (Boc)₂O is an efficient method to obtain the desired product. Various conditions have been reported for the Boc protection of amines, including the use of catalysts or solvent-free conditions, often resulting in excellent yields. For instance, the Boc protection of aniline has been reported with a 99% yield in under a minute using a solid acid catalyst under solvent-free conditions[1].
Causality Behind Experimental Choices: The direct Boc protection of 5-aminoindoline is a straightforward and high-yielding reaction. The choice of solvent and base/catalyst can be optimized to ensure complete reaction and ease of purification. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used.
Figure 2: Synthetic workflow for Route 2 starting from 5-aminoindoline.
Experimental Protocols
Route 1: From 5-Nitroindoline
Step 1: Synthesis of 5-Aminoindoline via Catalytic Hydrogenation
-
To a solution of 5-nitroindoline (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate, add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).
-
The reaction mixture is placed under a hydrogen atmosphere (typically 1 atm, balloon) and stirred vigorously at room temperature.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to afford 5-aminoindoline, which can be used in the next step without further purification.
Step 2: Synthesis of tert-Butyl indolin-5-ylcarbamate
-
Dissolve 5-aminoindoline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base such as triethylamine (1.1-1.5 eq).
-
To this solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.0-1.2 eq) portion-wise at 0 °C.
-
The reaction mixture is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction is quenched with water and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to give tert-Butyl indolin-5-ylcarbamate.
Route 2: From 5-Aminoindoline
-
Dissolve 5-aminoindoline (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
Add a base such as triethylamine (1.1 eq).
-
Cool the solution to 0 °C and add di-tert-butyl dicarbonate ((Boc)₂O) (1.05 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography to obtain tert-Butyl indolin-5-ylcarbamate.
References
- Google Patents.
- PMC - NIH.
- SciSpace.
- NIH.
- ResearchGate.
- Nature.
- ResearchGate.
- ACS Publications.
- Google Patents.
- PubChem.
- Academia.edu.
- Organic Chemistry Portal.
- Smolecule.
- ResearchGate.
- Wiley Online Library.
- Der Pharma Chemica.
- Organic Syntheses.
- Journal of the Chemical Society, Perkin Transactions 1.
- Atlantis Press.
Sources
A Senior Application Scientist's Guide to Comparative Docking of tert-Butyl indolin-5-ylcarbamate Analogs for Kinase Inhibition
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Analog Design and In Silico Screening
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] The parent compound, tert-Butyl indolin-5-ylcarbamate, serves as a versatile starting point for chemical exploration due to its synthetic tractability and inherent drug-like properties.[4] In drug discovery, the objective is rarely met by the initial hit compound. Instead, we engage in analog design—the systematic modification of a parent structure—to enhance potency, improve selectivity, and optimize pharmacokinetic properties (ADMET).
This guide provides a comprehensive framework for the in silico evaluation of tert-Butyl indolin-5-ylcarbamate analogs using molecular docking. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, estimating its binding affinity.[5] By comparing the docking performance of a series of analogs against a chosen biological target, we can prioritize which compounds are most promising for synthesis and subsequent experimental validation, thereby accelerating the drug discovery pipeline.
For the context of this guide, we will focus on a highly relevant therapeutic target for indole-based compounds: Phosphoinositide 3-kinase alpha (PI3Kα) , a key enzyme in cell signaling pathways whose mutation is frequently implicated in cancer.[6][7]
The Experimental Heart: A Validated Molecular Docking Protocol
The integrity of any computational study rests entirely on the rigor of its methodology. A docking protocol should not be a "black box"; every step is a deliberate choice designed to mimic physiological reality as closely as possible. Here, we detail a self-validating protocol for assessing our indoline analogs against PI3Kα.
Step 1: Preparation of the Target Receptor (PI3Kα)
The "Why": A raw protein crystal structure from the Protein Data Bank (PDB) is an incomplete model. It often lacks hydrogen atoms, may contain experimental artifacts like water molecules or co-solvents, and can have missing loops or side chains. Preparing the receptor is a critical cleanup process to create a chemically correct and computationally ready model.[8][9][10]
Protocol:
-
Obtain the Crystal Structure: Download the 3D structure of human PI3Kα. For this study, we will use PDB ID: 4JPS , which contains a co-crystallized inhibitor, providing a known reference for our binding site.[6][7]
-
Initial Cleaning: Load the PDB file into a molecular visualization tool (e.g., UCSF Chimera, PyMOL). Remove all non-essential molecules, including water (HOH), co-solvents, and any ions not critical for structural integrity or catalytic activity. The original co-crystallized ligand should be saved separately for protocol validation (see Step 4) and then deleted from the protein structure.
-
Structural Refinement:
-
Add Hydrogens: Add polar hydrogens to the protein, as these are crucial for forming hydrogen bonds.
-
Assign Charges: Compute and assign appropriate partial charges to all atoms (e.g., using the AMBER force field). This is vital for accurately calculating electrostatic interactions.
-
Repair Missing Residues: Check for any gaps in the protein sequence or missing side chains. Use tools like SWISS-MODEL or the built-in functions of molecular modeling suites to model these missing atoms.
-
-
Final Output: Save the prepared protein structure in the .pdbqt format, which includes charge and atom type information required by docking software like AutoDock Vina.[11]
Step 2: Preparation of the Ligand Library
The "Why": Ligands (our indoline analogs) must be converted from 2D representations to optimized 3D structures with correct chemistry. An energetically unfavorable or chemically incorrect ligand structure will produce meaningless docking results.[9]
Protocol:
-
Create 3D Structures: Draw the parent compound (tert-Butyl indolin-5-ylcarbamate) and a series of designed analogs using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).
-
Energy Minimization: Convert these 2D drawings into 3D structures and perform an energy minimization using a suitable force field (e.g., MMFF94). This process adjusts bond lengths and angles to find a low-energy, stable conformation.[9]
-
Assign Protonation and Charges: Adjust the protonation state of each ligand to reflect a physiological pH of 7.4.[12] Assign Gasteiger charges, which are essential for the scoring function to calculate binding energy.
-
Final Output: Save the prepared ligands in the .pdbqt format.
Step 3: Defining the Search Space (Grid Box Generation)
The "Why": We must tell the docking program where to perform its search. A grid box defines the three-dimensional space within the protein's active site where the algorithm will attempt to place the ligand.[11][13] The box must be large enough to allow the ligand to move and rotate freely but small enough to focus the computation on the relevant binding pocket, saving time and increasing accuracy.
Protocol:
-
Identify the Active Site: Load the prepared PI3Kα receptor. The active site can be identified from the position of the co-crystallized ligand in the original 4JPS structure.
-
Center the Grid Box: Define the X, Y, and Z coordinates for the center of the box, ensuring it is centered on the active site.
-
Set Dimensions: Define the size of the box in each dimension (e.g., 25 x 25 x 25 Ångströms). Ensure the dimensions are sufficient to accommodate the largest analog in the library.
-
Save Configuration: Save the grid box parameters to a configuration file that will be used as input for the docking simulation.
Step 4: The Trustworthiness Pillar - Protocol Validation via Re-Docking
The "Why": Before screening our novel analogs, we must prove that our docking protocol can accurately reproduce known experimental results. This is the single most important step for ensuring the trustworthiness of our findings.[14][15] The standard method is "re-docking," where the co-crystallized ligand is docked back into its own receptor.[16]
Protocol:
-
Prepare the Native Ligand: Take the co-crystallized inhibitor extracted in Step 1 and prepare it using the same ligand preparation protocol (Step 2).
-
Execute Docking: Dock this native ligand back into the PI3Kα active site using the identical grid box and docking parameters planned for the analog screen.
-
Calculate RMSD: Superimpose the top-scoring docked pose of the ligand onto its original crystallographic position. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.
-
Assess Validity: An RMSD value of less than 2.0 Ångströms is considered a successful validation.[17] It demonstrates that the chosen parameters can accurately replicate the experimentally observed binding mode. If the RMSD is higher, the protocol (e.g., grid box size, scoring function) must be adjusted and re-validated.
Step 5: Running the Comparative Docking Simulation
The "Why": With a validated protocol, we can now confidently screen our library of tert-Butyl indolin-5-ylcarbamate analogs. The docking algorithm will systematically explore thousands of possible orientations ("poses") for each analog within the active site and use its scoring function to rank them.
Protocol:
-
Configure the Docking Run: Use a program like AutoDock Vina. The configuration file should specify the path to the prepared receptor (.pdbqt), the directory of prepared ligands (.pdbqt files), and the pre-defined grid box parameters.[11][12]
-
Execute the Simulation: Run the docking simulation. The software will generate an output file for each ligand containing multiple binding poses and their corresponding docking scores.
-
Extract Results: For each analog, identify the top-scoring pose (the one with the most negative binding affinity). Record this score and analyze the specific molecular interactions for this pose.
Caption: Workflow for a validated comparative molecular docking study.
Comparative Analysis: From Docking Scores to Structural Insights
The primary output of a docking simulation is the binding affinity, typically expressed in kcal/mol. A more negative value suggests a stronger, more favorable binding interaction.[18][19] However, the score alone is insufficient. We must analyze the specific molecular interactions to understand why one analog performs better than another.
Below is a hypothetical comparison of our parent compound with three designed analogs.
| Compound ID | Modification from Parent Structure | Docking Score (kcal/mol) | Key Predicted Interactions with PI3Kα (4JPS) |
| Parent-01 | (tert-Butyl indolin-5-ylcarbamate) | -7.2 | Hydrophobic interaction with Val851; Pi-stacking with Tyr836. |
| Analog-02 | Replaced tert-Butyl with a p-hydroxybenzyl group | -8.5 | All interactions of Parent-01; New H-bond with Asp810 backbone. |
| Analog-03 | Added a chlorine atom at position 7 of the indoline ring | -7.9 | All interactions of Parent-01; New halogen bond with Ser774. |
| Analog-04 | Replaced carbamate linker with a sulfonamide linker | -6.8 | Lost H-bond acceptor capability; unfavorable steric clash with Met772. |
Interpretation of Results:
-
Analog-02 emerges as the most promising candidate. The significant improvement in its docking score (-7.2 to -8.5 kcal/mol) is causally linked to the addition of a hydroxyl group, which forms a new, strong hydrogen bond with a key residue, Asp810, in the active site. This provides a clear, testable hypothesis for its enhanced predicted affinity.
-
Analog-03 shows a moderate improvement. The introduction of a chlorine atom allows for a halogen bond, a recognized non-covalent interaction, which stabilizes the complex.
-
Analog-04 demonstrates how a seemingly minor change can be detrimental. Replacing the carbamate with a sulfonamide alters the geometry and electronic properties, leading to a weaker binding score, likely due to the loss of a key interaction and the introduction of a steric clash.
This structure-activity relationship (SAR) analysis is the core deliverable of a comparative docking study, providing rational guidance for the next cycle of drug design.
Caption: Predicted binding mode of the top candidate, Analog-02.
Conclusion and Future Directions
This guide outlines a robust, scientifically-grounded workflow for the comparative analysis of tert-Butyl indolin-5-ylcarbamate analogs using molecular docking. By adhering to a protocol validated by re-docking, researchers can generate reliable in silico data to build structure-activity relationships and prioritize compounds for synthesis.
The results from this computational screen are not an endpoint but a starting point. The most promising candidates, like Analog-02, should be synthesized and subjected to experimental validation through in vitro binding assays to confirm their activity against PI3Kα. This iterative cycle of computational design, chemical synthesis, and biological testing is the cornerstone of modern, efficient drug discovery.
References
-
Chaudhary, P., & Sharma, A. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Journal of the Brazilian Chemical Society, 28(4), 675-685. [Link]
- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
-
Galaxy Training Network. (2019). Protein-ligand docking. Retrieved from Galaxy Training website. [Link]
-
PubChem. (n.d.). tert-Butyl indolin-5-ylcarbamate. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2019). Molecular docking proteins preparation. Retrieved from ResearchGate. [Link]
-
ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from ChemCopilot website. [Link]
-
Maddila, S., et al. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Advances, 12(35), 22874-22888. [Link]
-
ResearchGate. (2024). How to interprete and analyze molecular docking results?. Retrieved from ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. PubMed Central. [Link]
-
National Center for Biotechnology Information. (n.d.). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PubMed Central. [Link]
-
National Center for Biotechnology Information. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. PubMed. [Link]
-
MDPI. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. Retrieved from MDPI website. [Link]
-
YouTube. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. [Link]
-
PLOS. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. [Link]
-
University of Florence. (n.d.). Molecular Docking Tutorial. Retrieved from University of Florence website. [Link]
-
National Center for Biotechnology Information. (2018). Binding Affinity via Docking: Fact and Fiction. PubMed Central. [Link]
-
University of Oxford. (n.d.). Session 4: Introduction to in silico docking. Retrieved from University of Oxford website. [Link]
-
Frontiers. (n.d.). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Retrieved from Frontiers website. [Link]
-
University of Cambridge. (n.d.). Protein-Ligand Docking. Retrieved from University of Cambridge website. [Link]
-
Reddit. (n.d.). Need help with molecular docking results interpretation. Retrieved from Reddit. [Link]
-
YouTube. (2020). #Validation of docking##DOCKING Validation#Screening DOCKING#RE-DOCKING. [Link]
Sources
- 1. tert-butyl (R)-(1-(1H-indol-3-yl)propan-2-yl)carbamate | Benchchem [benchchem.com]
- 2. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tert-Butyl indolin-5-ylcarbamate | C13H18N2O2 | CID 53432600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 6. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 9. researchgate.net [researchgate.net]
- 10. sites.ualberta.ca [sites.ualberta.ca]
- 11. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 12. Hands-on: Protein-ligand docking / Protein-ligand docking / Computational chemistry [training.galaxyproject.org]
- 13. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 14. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. m.youtube.com [m.youtube.com]
- 17. reddit.com [reddit.com]
- 18. researchgate.net [researchgate.net]
- 19. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
A Senior Application Scientist's Guide to the Catalytic Functionalization of tert-Butyl indolin-5-ylcarbamate: A Comparative Analysis
Introduction
In the landscape of contemporary drug discovery and development, the indoline scaffold represents a privileged heterocyclic motif, forming the core of numerous biologically active compounds. The targeted introduction of functional groups onto this scaffold is a critical step in modulating pharmacological properties. tert-Butyl indolin-5-ylcarbamate is a particularly valuable building block, offering a protected amine functionality that allows for selective manipulation of the indoline core. However, a survey of the current literature reveals a notable scarcity of direct comparative studies on the catalytic functionalization of this specific substrate. This guide aims to bridge that gap by providing a comprehensive analysis of potential catalytic strategies, grounded in established principles of C-H activation and cross-coupling reactions.
As a Senior Application Scientist, my objective is not merely to present protocols but to elucidate the underlying chemical logic. This guide is structured to empower researchers to make informed decisions when designing synthetic routes to novel indoline derivatives. We will explore plausible catalytic pathways, compare their mechanistic underpinnings, and provide detailed experimental frameworks for their execution.
The Strategic Landscape: Navigating the Reactivity of tert-Butyl indolin-5-ylcarbamate
The structure of tert-Butyl indolin-5-ylcarbamate presents several potential sites for catalytic functionalization. The presence of two distinct nitrogen atoms—the secondary amine of the indoline ring (N1) and the carbamate-protected amine at the C5 position—along with multiple C-H bonds on the aromatic and aliphatic portions of the molecule, necessitates a careful consideration of catalyst and reaction design to achieve regioselectivity.
Based on extensive precedent in the broader field of heterocyclic chemistry, we can logically propose three primary strategies for the functionalization of this substrate:
-
N1-H Functionalization of the Indoline Core: Targeting the secondary amine of the indoline ring.
-
C7-H Functionalization Directed by the Indoline Nitrogen: Utilizing the inherent directing capacity of the N1-H bond.
-
C4/C6-H Functionalization Potentially Directed by the 5-Carbamate Group: Exploring the directing potential of the exocyclic carbamate.
The following sections will provide a detailed comparative analysis of these three strategic approaches.
Strategy 1: N1-H Functionalization of the Indoline Core via Cross-Coupling
The most acidic proton in tert-Butyl indolin-5-ylcarbamate is that of the indoline secondary amine. Consequently, in the presence of a base, this position is the most likely to be deprotonated and engage in nucleophilic reactions. This makes N-arylation and N-alkenylation reactions highly plausible pathways for functionalization.
Catalytic System Spotlight: Copper- and Palladium-Catalyzed N-Arylation
Both copper and palladium catalysts are workhorses for the formation of C-N bonds.
-
Copper-Catalyzed N-Arylation (Ullmann Condensation): This classic reaction has been significantly improved with the development of various ligands that allow for milder reaction conditions compared to the harsh, high-temperature protocols of the past. For a substrate like ours, a system employing a copper(I) salt and a diamine ligand is a robust choice.
-
Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination): This powerful method offers broad substrate scope and functional group tolerance. A typical system involves a palladium(0) precursor and a bulky, electron-rich phosphine ligand.
Mechanistic Rationale (Buchwald-Hartwig Amination)
The catalytic cycle for the Buchwald-Hartwig amination is well-established. It commences with the oxidative addition of an aryl halide to a low-valent palladium(0) species, forming a Pd(II) intermediate. Subsequent coordination and deprotonation of the indoline nitrogen by a base leads to the formation of a palladium-amido complex. The crucial C-N bond-forming step occurs via reductive elimination, which releases the N-arylated indoline product and regenerates the active Pd(0) catalyst.
Visualization of the Buchwald-Hartwig N-Arylation Catalytic Cycle
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of tert-Butyl indolin-5-ylcarbamate
As researchers and scientists in the dynamic field of drug development, our focus is often on synthesis and application. However, the responsible management of chemical reagents, from procurement to disposal, is a cornerstone of laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of tert-Butyl indolin-5-ylcarbamate (CAS No. 885270-06-4), a key intermediate in various synthetic pathways. The procedures outlined here are designed to ensure the safety of laboratory personnel, protect the environment, and adhere to stringent regulatory standards.
The causality behind these protocols is rooted in a safety-first principle. Given that the toxicological properties of many research chemicals are not fully characterized, we must treat them with a high degree of caution. This guide synthesizes regulatory requirements with field-proven best practices to create a self-validating system for waste management that you can trust.
Hazard Identification and Risk Assessment
Understanding the potential hazards of a chemical is the critical first step in managing its lifecycle. While a complete toxicological profile for tert-Butyl indolin-5-ylcarbamate is not extensively documented, data from suppliers and related carbamate compounds allow for a robust risk assessment. The primary hazards are summarized below.
The compound is classified with a "Warning" signal word and is associated with being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation[1]. This classification demands the consistent use of appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves, during handling and disposal procedures[2].
| Pictogram | Signal Word | Hazard Code | Hazard Statement |
| GHS07 (Exclamation Mark) | Warning | H302 | Harmful if swallowed[1] |
| H315 | Causes skin irritation[1] | ||
| H319 | Causes serious eye irritation[1] | ||
| H335 | May cause respiratory irritation[1] | ||
| Data sourced from AiFChem Safety Data[1] |
The causality for treating this compound as hazardous waste is clear: its potential to cause harm upon ingestion, skin contact, eye contact, or inhalation necessitates that it be isolated from standard waste streams and the environment.
In-Lab Waste Segregation and Containment
Proper disposal begins at the point of generation. Meticulous segregation and containment are not merely logistical steps; they are fundamental safety protocols to prevent accidental reactions and ensure compliance with hazardous waste regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States[3].
Experimental Protocol: Waste Collection
-
Designate a Satellite Accumulation Area (SAA): Identify a specific location in the lab where waste will be stored prior to collection. This area should be clearly marked, located at or near the point of generation, and under the control of laboratory personnel[4].
-
Select an Appropriate Waste Container:
-
For solid waste (e.g., residual powder, contaminated weigh boats, or filter paper), use a wide-mouth, high-density polyethylene (HDPE) or glass container with a screw-top lid[4][5].
-
For liquid waste (e.g., solutions containing the compound), use a sealable, leak-proof HDPE or glass container. Ensure the container material is compatible with the solvent used.
-
Never use metal containers for chemical waste unless specifically indicated, as reactive impurities or degradation could compromise the container's integrity[5].
-
-
Label the Container Immediately: Before any waste is added, affix a hazardous waste label. The label must include:
-
The full chemical name: "tert-Butyl indolin-5-ylcarbamate"
-
The words "Hazardous Waste"
-
The specific hazards (e.g., "Irritant," "Harmful if Swallowed")[6].
-
The date accumulation begins.
-
-
Segregate Waste Streams:
-
Solid Waste: Collect any solid material contaminated with tert-Butyl indolin-5-ylcarbamate separately. This includes contaminated gloves, bench paper, and silica gel.
-
Liquid Waste: Do not mix carbamate waste with other waste streams unless you have confirmed their compatibility[5][6]. Keep halogenated and non-halogenated solvent waste separate if required by your institution's waste management program.
-
-
Maintain Container Integrity: Keep the waste container securely closed at all times, except when adding waste[4][7]. Do not overfill containers; leave at least 10% of headspace to allow for expansion.
Sources
- 1. 885270-06-4 | tert-Butyl indolin-5-ylcarbamate - AiFChem [aifchem.com]
- 2. fishersci.ie [fishersci.ie]
- 3. Federal Register :: Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes [federalregister.gov]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. acewaste.com.au [acewaste.com.au]
- 6. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 7. vumc.org [vumc.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
